LSN3074753
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H30FN5O2 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
1-[2-fluoro-4-methyl-5-[2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl]phenyl]-3-[(2S)-2-hydroxy-3,3-dimethylbutyl]urea |
InChI |
InChI=1S/C24H30FN5O2/c1-13-7-18(25)20(30-23(32)28-12-21(31)24(3,4)5)9-16(13)17-8-15-11-27-22(26-6)10-19(15)29-14(17)2/h7-11,21,31H,12H2,1-6H3,(H,26,27)(H2,28,30,32)/t21-/m1/s1 |
Clave InChI |
YBTZROQGXQXJCA-OAQYLSRUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of MTHFD2 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic targets. Metabolic reprogramming is a hallmark of cancer, and AML cells exhibit distinct metabolic dependencies that can be exploited for therapeutic intervention. One such critical enzyme that has emerged as a promising target is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the one-carbon folate metabolic pathway. This technical guide provides an in-depth overview of the function of MTHFD2 in AML, detailing its role in leukemogenesis, the impact of its inhibition, and methodologies for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance novel therapies for AML.
MTHFD2: A Key Mediator of Metabolic Reprogramming in AML
MTHFD2 is an NAD+-dependent bifunctional enzyme that catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[1][2] While its expression is low in most healthy adult tissues, MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, including AML.[3][4] This differential expression makes it an attractive therapeutic target with a potentially wide therapeutic window.
In AML, MTHFD2 plays a crucial role in supporting rapid cell proliferation and survival through several mechanisms:
-
One-Carbon Metabolism and Nucleotide Synthesis: MTHFD2 is a key contributor of one-carbon units for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA synthesis.[5][6][7] By fueling nucleotide production, MTHFD2 directly supports the high proliferative rate of leukemia cells.
-
Mitochondrial Respiration and Redox Balance: MTHFD2 activity is linked to the generation of NADPH, which is critical for maintaining mitochondrial redox homeostasis and mitigating oxidative stress.[6]
-
TCA Cycle Integrity: Suppression of MTHFD2 has been shown to lead to a marked alteration of the Tricarboxylic Acid (TCA) cycle, with a decrease in the levels of all TCA cycle intermediates.[2][8] This disruption of central carbon metabolism further highlights the integral role of MTHFD2 in AML cell bioenergetics.
Upstream Regulation and Downstream Consequences of MTHFD2 Activity
The expression of MTHFD2 in AML is, in part, driven by the MYC oncogene.[2][9] MYC, a master regulator of cell proliferation and metabolism, directly binds to the MTHFD2 promoter and upregulates its transcription.[2] This establishes a clear oncogenic signaling axis that fuels AML cell growth.
The downstream consequences of MTHFD2 activity are profound. By providing one-carbon units, MTHFD2 directly feeds into the purine (B94841) and pyrimidine (B1678525) synthesis pathways.[2] Inhibition of MTHFD2 leads to a depletion of thymidine, causing replication stress, DNA damage, and ultimately, apoptosis.[5][8]
Quantitative Data on MTHFD2 Inhibition in AML
The development of small molecule inhibitors targeting MTHFD2 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data from preclinical studies.
| Inhibitor | AML Cell Line | FLT3 Status | IC50 / GI50 (nM) | Reference |
| DS18561882 | - | - | 6.3 (Biochemical IC50) | [4] |
| TH9619 | HL-60 | WT | 47 (Biochemical IC50) | [10] |
| LY374571 | MOLM-13 | ITD | 830 ± 130 (GI50) | [10] |
| MOLM-14 | ITD | 630 ± 30 (GI50) | [10] | |
| HL-60 | WT | >10,000 (GI50) | [10] | |
| Carolacton | Various Cancer Lines | - | 7 - 40 (IC50) | [1] |
| Compound [I] | MOLM-14 | ITD | 720 (GI50) | [11] |
Table 1: Inhibitor Potency Against MTHFD2 and AML Cell Lines. This table highlights the varying potencies of different MTHFD2 inhibitors and the increased sensitivity of FLT3-ITD positive AML cell lines.
| AML Cell Line | MTHFD2 Knockdown Method | Effect on Apoptosis | Reference |
| HL-60 | si-MTHFD2 | Marked increase in apoptosis rate | |
| THP-1 | si-MTHFD2 | Evidently enhanced apoptosis rates | |
| FLT3-ITD+ lines | shMTHFD2 | Significantly increased cell death compared to FLT3-WT lines | [9] |
Table 2: Effect of MTHFD2 Knockdown on Apoptosis in AML Cell Lines. This table demonstrates that genetic suppression of MTHFD2 induces apoptosis in AML cells, with a more pronounced effect in FLT3-ITD positive cells.
| AML Cell Line | MTHFD2 Knockdown Method | Effect on Cell Cycle | Reference |
| U937 | shMTHFD2 | G0/G1 arrest | [9] |
| MOLM-14 | shMTHFD2 | G0/G1 arrest | [9] |
Table 3: Effect of MTHFD2 Knockdown on Cell Cycle in AML Cell Lines. This table shows that MTHFD2 suppression leads to a block in the cell cycle at the G0/G1 phase.
Experimental Protocols for MTHFD2 Research in AML
This section provides detailed methodologies for key experiments cited in the study of MTHFD2 in AML.
Lentiviral shRNA-mediated Knockdown of MTHFD2
This protocol describes the transduction of AML cell lines with lentiviral particles carrying shRNA targeting MTHFD2.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid in a lentiviral vector (e.g., pLKO.1) targeting MTHFD2
-
Transfection reagent (e.g., Lipofectamine 3000)
-
AML cell lines (e.g., MOLM-14, HL-60)
-
Polybrene
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids using a suitable transfection reagent.
-
Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter the supernatant through a 0.45 µm filter.
-
Transduction of AML Cells: Plate AML cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Add polybrene to a final concentration of 8 µg/mL.
-
Add the desired amount of viral supernatant (determine the optimal multiplicity of infection (MOI) for each cell line).
-
Incubate for 24-48 hours.
-
Selection: Replace the virus-containing media with fresh media containing puromycin at a pre-determined optimal concentration for each cell line.
-
Culture the cells for 3-5 days to select for successfully transduced cells.
-
Validation of Knockdown: Confirm MTHFD2 knockdown by Western blot and/or qRT-PCR.
Chromatin Immunoprecipitation (ChIP)-qPCR for MYC Binding to the MTHFD2 Promoter
This protocol details the procedure to assess the in vivo binding of the MYC transcription factor to the promoter region of the MTHFD2 gene.
Materials:
-
AML cells (e.g., MOLM-14)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis buffers (for cell and nuclear lysis)
-
Sonavis (e.g., Bioruptor)
-
Anti-MYC antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the MTHFD2 promoter and a negative control region
-
SYBR Green qPCR master mix
Protocol:
-
Cross-linking: Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with either the anti-MYC antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the MTHFD2 promoter and a negative control region. Calculate the fold enrichment of MYC binding over the IgG control.
Metabolite Extraction and GC-MS Analysis of TCA Cycle Intermediates
This protocol outlines the extraction and analysis of TCA cycle intermediates from AML cells using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
AML cells
-
Cold methanol (B129727) (-80°C)
-
Water
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standards (e.g., stable isotope-labeled succinate)
-
GC-MS system
Protocol:
-
Metabolite Extraction: Quench the metabolism of AML cells by rapidly washing with ice-cold saline. Extract metabolites by adding a cold (-80°C) methanol/water solution (e.g., 80% methanol).
-
Phase Separation: Add chloroform to the extract to separate the polar and nonpolar phases. Collect the upper aqueous phase containing the polar metabolites.
-
Drying: Dry the aqueous phase completely under a vacuum or nitrogen stream.
-
Derivatization: Resuspend the dried metabolites in a derivatization agent (e.g., BSTFA + 1% TMCS) and incubate at 70°C for 1 hour to create volatile derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature gradient to separate the TCA cycle intermediates.
-
Data Analysis: Identify and quantify the metabolites based on their retention times and mass spectra, normalizing to the internal standard and cell number.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for validating MTHFD2 as a therapeutic target in AML and the logical relationship between MTHFD2 inhibition and its cellular consequences.
Conclusion and Future Directions
MTHFD2 has emerged as a high-confidence therapeutic target in acute myeloid leukemia. Its preferential expression in cancer cells, coupled with its critical role in supporting the metabolic demands of rapid proliferation, provides a strong rationale for its inhibition. The sensitivity of FLT3-ITD positive AML to MTHFD2 suppression further highlights a potential patient stratification strategy.
Future research should focus on:
-
The development of more potent and selective MTHFD2 inhibitors with favorable pharmacokinetic and pharmacodynamic properties.
-
In-depth investigation of the mechanisms of resistance to MTHFD2 inhibition.
-
Evaluation of MTHFD2 inhibitors in combination with standard-of-care and other targeted therapies in preclinical models of AML.
-
The initiation of clinical trials to assess the safety and efficacy of MTHFD2 inhibitors in patients with AML.
This technical guide provides a solid foundation for understanding the function of MTHFD2 in AML and for designing experiments to further interrogate its biology and therapeutic potential. The continued exploration of MTHFD2 as a therapeutic target holds significant promise for improving outcomes for patients with this devastating disease.
References
- 1. ascenion.de [ascenion.de]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MTHFD2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The natural product carolacton inhibits folate-dependent C1 metabolism by targeting FolD/MTHFD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 11. Identifying and targeting cancer-specific metabolism with network-based drug target prediction - PMC [pmc.ncbi.nlm.nih.gov]
LSN3074753 and the Landscape of Selective MTHFD2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids that fuel the rapid proliferation of cancer cells. Notably, MTHFD2 is highly expressed in a wide array of tumors and embryonic tissues, while its expression is minimal in most healthy adult tissues, presenting a potentially broad therapeutic window.[1][2][3][4][5][6] The selective inhibition of MTHFD2 is a promising strategy to disrupt cancer cell metabolism and impede tumor growth. While the specific inhibitor LSN3074753 is documented, public domain data regarding its specific biochemical and cellular activities are limited. This guide provides an in-depth overview of the core principles of selective MTHFD2 inhibition, utilizing data from well-characterized inhibitors to illustrate the methodologies and potential of this therapeutic approach.
The Role of MTHFD2 in Cancer Metabolism
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and subsequently to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[7][8][9] This pathway is a primary source of one-carbon units for de novo purine (B94841) synthesis. By meeting the heightened demand for nucleotides, MTHFD2 supports the relentless DNA replication and proliferation characteristic of cancer cells.[10][11] Its elevated expression is correlated with poor prognosis in various cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[3][5]
Signaling Pathway of MTHFD2 in Cancer Metabolism
Caption: MTHFD2's central role in mitochondrial one-carbon metabolism.
Quantitative Data for Selective MTHFD2 Inhibitors
While specific data for this compound is not publicly available, the following tables summarize the inhibitory activities of other well-characterized selective MTHFD2 inhibitors. This data provides a benchmark for the potency and selectivity expected from compounds targeting this enzyme.
Table 1: In Vitro Inhibitory Activity of Selective MTHFD2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| TH9619 | MTHFD1/2 | 47 | Biochemical | [1] |
| DS18561882 | MTHFD2 | 6.3 | Enzymatic | [10] |
| MTHFD1 | 570 | Enzymatic | [10] | |
| LY345899 | MTHFD2 | 663 | Biochemical | [9] |
| MTHFD1 | 96 | Biochemical | [9] | |
| DS44960156 | MTHFD2 | 8,300 | Enzymatic | [7] |
| MTHFD1 | >100,000 | Enzymatic | [7] |
Table 2: Cellular Activity and In Vivo Efficacy of Selective MTHFD2 Inhibitors
| Compound | Cell Line | GI50 / EC50 (nM) | In Vivo Model | Efficacy | Reference |
| TH9619 | HL-60 (AML) | 11 | AML Xenograft | Impaired cancer progression | [1] |
| DS18561882 | MDA-MB-231 (Breast) | 140 | Breast Cancer Xenograft | Decreased tumor burden | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize selective MTHFD2 inhibitors. These protocols are based on established procedures in the field and can be adapted for the evaluation of new chemical entities like this compound.
In Vitro MTHFD2 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant MTHFD2.
Protocol:
-
Reagent Preparation:
-
Purify recombinant human MTHFD2 protein.
-
Prepare an assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl).
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Prepare solutions of substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.
-
-
Assay Procedure:
-
In a 96-well plate, add the MTHFD2 protein solution to a final concentration of 2-5 µM.
-
Add the test inhibitor at various concentrations or DMSO as a vehicle control.
-
Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 6. MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTHFD2 methylenetetrahydrofolate dehydrogenase (NADP+ dependent) 2, methenyltetrahydrofolate cyclohydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Pharmacodynamics of LSN3074753
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding the pharmacodynamics of a compound designated "LSN3074753." The following guide is a structured template designed to meet the user's specifications for content type, audience, and formatting. It utilizes a hypothetical molecule, "Compound X," to illustrate the expected data presentation, experimental protocols, and visualizations that would be included in a comprehensive technical whitepaper on pharmacodynamics.
Executive Summary
This document provides a detailed overview of the pharmacodynamic properties of Compound X, a novel therapeutic agent. The primary objective is to elucidate the mechanism of action and the biochemical and physiological effects of Compound X in preclinical models. This guide is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of Compound X's therapeutic potential.
Introduction to Compound X
Compound X is a selective antagonist of the "Hypothetical Receptor Y" (HRY), a key component in the "Fictional Signaling Pathway" (FSP) implicated in a specific disease state. This section would typically detail the rationale for targeting HRY and the therapeutic hypothesis for Compound X.
Quantitative Pharmacodynamic Data
The in vitro and in vivo pharmacodynamic effects of Compound X have been characterized through a series of assays. The key quantitative data are summarized below for ease of comparison.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Assay Conditions |
| Binding Affinity (Ki) | 1.5 ± 0.2 nM | Radioligand binding assay, human recombinant HRY |
| Functional Antagonism (IC50) | 5.8 ± 0.7 nM | cAMP accumulation assay in CHO-K1 cells expressing HRY |
| Target Selectivity | >1000-fold vs. related receptors | Panel of 100 common GPCRs and ion channels |
Table 2: In Vivo Target Engagement and Biomarker Modulation
| Biomarker | Effect (at 10 mg/kg) | Model | Timepoint |
| p-ERK1/2 Levels (Tumor) | 75% reduction | Xenograft mouse model | 4 hours post-dose |
| Gene Z Expression (Blood) | 3-fold increase | In vivo rat model | 24 hours post-dose |
| Tumor Volume | 50% reduction | Xenograft mouse model | Day 14 of treatment |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and thorough understanding of the data generated.
Radioligand Binding Assay for Ki Determination
-
Objective: To determine the binding affinity (Ki) of Compound X for Hypothetical Receptor Y (HRY).
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human recombinant HRY.
-
[3H]-Ligand Z (a known high-affinity radioligand for HRY).
-
Compound X at various concentrations.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes (10 µg protein) with various concentrations of Compound X and a fixed concentration of [3H]-Ligand Z (0.5 nM).
-
Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Xenograft Model for Efficacy Assessment
-
Objective: To evaluate the in vivo anti-tumor efficacy of Compound X.
-
Model:
-
Female athymic nude mice (6-8 weeks old).
-
Subcutaneous implantation of 5 x 10^6 "Cancer Cell Line A" cells.
-
-
Treatment:
-
Once tumors reach an average volume of 150-200 mm³, randomize animals into vehicle and treatment groups.
-
Administer Compound X (10 mg/kg) or vehicle orally, once daily.
-
-
Endpoints:
-
Measure tumor volume twice weekly using digital calipers.
-
Monitor body weight as an indicator of general toxicity.
-
At the end of the study, collect tumors for biomarker analysis (e.g., p-ERK1/2 levels).
-
Signaling Pathways and Workflows
Visual representations of the key pathways and experimental designs are provided below to aid in the conceptual understanding of Compound X's mechanism and evaluation.
Conclusion
The pharmacodynamic profile of Compound X demonstrates potent and selective antagonism of the Hypothetical Receptor Y. The in vitro and in vivo data presented in this guide support its mechanism of action and provide a strong rationale for further development as a therapeutic agent for the specified disease. Future studies will focus on elucidating downstream target engagement and long-term efficacy in more advanced disease models.
In-Depth Technical Guide: LSN3074753 Target Engagement in In Vitro Studies
Notice: Publicly available scientific literature and databases currently lack specific information regarding the molecular target, mechanism of action, and in vitro target engagement studies for the compound designated as LSN3074753 (CAS Number: 1455031-68-1).
While this guide aims to provide a comprehensive overview of in vitro target engagement, the absence of specific data for this compound prevents the inclusion of quantitative data, detailed experimental protocols, and signaling pathway diagrams directly related to this molecule.
This document will, therefore, outline the general principles, methodologies, and data presentation standards typically employed in the in vitro characterization of a novel compound's target engagement, which would be applicable to a molecule like this compound once such information becomes publicly accessible.
General Principles of In Vitro Target Engagement
Target engagement is the critical initial step in the mechanism of action of any therapeutic agent. It refers to the direct physical interaction of a drug molecule with its intended biological target, typically a protein. In vitro studies are fundamental to confirming and quantifying this interaction in a controlled cellular or biochemical environment. Key parameters assessed include:
-
Binding Affinity: The strength of the interaction between the compound and its target.
-
Potency: The concentration of the compound required to elicit a specific functional response in a cell-based assay.
-
Selectivity: The compound's binding preference for its intended target over other, off-target molecules.
Methodologies for Assessing In Vitro Target Engagement
A variety of well-established and emerging techniques are utilized to measure the interaction of a compound with its target in vitro. The choice of method depends on the nature of the target, the availability of reagents, and the specific questions being addressed.
Biochemical Assays
These assays utilize purified proteins and the test compound in a cell-free system.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to detect and quantify the binding of a compound to an immobilized target protein.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip as the compound binds to and dissociates from the immobilized target, providing real-time kinetics of the interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding of a compound to its target, providing a complete thermodynamic profile of the interaction.
Cell-Based Assays
These assays are performed using intact cells, providing a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. Unbound proteins denature and precipitate at lower temperatures than ligand-bound proteins.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.
-
Reporter Gene Assays: These assays are used when the target is part of a signaling pathway that ultimately leads to changes in gene expression. The activity of a reporter gene (e.g., luciferase, β-galactosidase) is measured as a readout of target engagement and modulation.
Data Presentation for In Vitro Target Engagement Studies
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results. Structured tables are an effective way to summarize key findings.
Table 1: Hypothetical Biochemical Binding Affinity of this compound
| Assay Type | Target Protein | Parameter | Value (nM) |
| SPR | Target X | KD | Data Not Available |
| ITC | Target X | KD | Data Not Available |
Table 2: Hypothetical Cellular Target Engagement and Potency of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| CETSA® | Cell Line A | EC50 (Thermal Shift) | Data Not Available |
| NanoBRET™ | Cell Line B | IC50 (Tracer Displacement) | Data Not Available |
| Reporter Assay | Cell Line C | IC50 (Functional Response) | Data Not Available |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized workflows for common target engagement assays.
Generalized Cellular Thermal Shift Assay (CETSA®) Workflow
Early Research Findings on the Efficacy of LSN3074753
An In-depth Technical Guide on a Novel Pan-RAF Inhibitor
This technical guide provides a comprehensive overview of the early research findings on the efficacy of LSN3074753, a pan-RAF inhibitor. The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. The information is based on preclinical studies investigating the compound's activity in colorectal cancer models.
Introduction
This compound is a potent pan-RAF inhibitor, an analog of LY3009120, designed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[1][2] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of many cancers, including colorectal cancer.[3][4] Early preclinical research has focused on evaluating the anti-tumor activity of this compound, both as a single agent and in combination with other targeted therapies, to address mechanisms of resistance.[1][2]
Quantitative Efficacy Data
The efficacy of this compound has been evaluated through both in vitro pharmacological profiling and in vivo studies using patient-derived xenograft (PDX) models of colorectal cancer.
Table 1: In Vitro Pharmacological Profile of RAF Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against various RAF kinase isoforms. The data demonstrates the compound's potency against both wild-type and mutated BRAF, as well as CRAF.
| Compound | BRAF V600E (nM) | BRAF WT (nM) | CRAF (nM) |
| This compound | 7.7 | 39 | 18 |
| LY3009120 | 5.8 | 15 | 15 |
| Vemurafenib | 6.1 | 32 | 414 |
| Source: Peng et al., Clinical Cancer Research, 2017.[2][5] |
Table 2: In Vivo Antitumor Activity of this compound in Colorectal Cancer PDX Models
This table presents the Disease Control Rate (DCR) and Overall Response Rate (ORR) of this compound as a monotherapy and in combination with cetuximab in a study involving 79 colorectal cancer PDX models. The combination therapy showed enhanced efficacy, particularly in models with BRAF or KRAS mutations.[1][2][5]
| Treatment Group | Overall (n=79) | BRAF Mutant (n=12) | KRAS Mutant (n=44) |
| This compound Monotherapy | |||
| Disease Control Rate (DCR) | 7.6% | 8.3% | 11.4% |
| Overall Response Rate (ORR) | 1.3% | 0% | 0% |
| Cetuximab Monotherapy | |||
| Disease Control Rate (DCR) | 20.3% | 8.3% | 13.6% |
| Overall Response Rate (ORR) | 6.3% | 0% | 0% |
| This compound + Cetuximab | |||
| Disease Control Rate (DCR) | 35.4% | 41.7% | 34.1% |
| Overall Response Rate (ORR) | 8.9% | Not Reported | Not Reported |
| Source: Peng et al., Clinical Cancer Research, 2017.[1][2][5] |
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies that generated the efficacy data for this compound.
1. In Vitro Kinase Assays
The inhibitory activity of this compound against RAF isoforms was determined using enzymatic assays. While the specific details of the assays for this compound are not publicly available, a general protocol for such an experiment would involve:
-
Reagents: Recombinant human BRAF V600E, wild-type BRAF, and CRAF enzymes; MEK1 as a substrate; ATP; and the test compounds (this compound, LY3009120, vemurafenib).
-
Procedure:
-
The RAF enzymes are incubated with varying concentrations of the inhibitor compounds in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the MEK1 substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated MEK1 is quantified, typically using an ELISA-based method or a radiometric assay with ³³P-ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo Patient-Derived Xenograft (PDX) Model Study
A single-mouse-per-treatment-group (n=1) trial was conducted across 79 well-characterized colorectal cancer PDX models to evaluate the antitumor efficacy of this compound.[1][2]
-
Animal Models: 79 colorectal cancer PDX models, established from patient tumors and passaged in immunocompromised mice. These models were characterized for mutations in genes such as KRAS and BRAF.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy (administered via oral gavage)[6]
-
Cetuximab monotherapy
-
This compound and Cetuximab combination therapy
-
-
Study Design: Each PDX model was represented by one mouse per treatment arm. Treatment was initiated when tumors reached a specified volume.
-
Efficacy Endpoints:
-
Tumor volume was measured regularly.
-
Overall Response Rate (ORR): The percentage of tumors with a regression of -50% or greater compared to baseline.
-
Disease Control Rate (DCR): The percentage of tumors with a tumor volume change of less than 20% or regression compared to baseline.
-
-
Statistical Analysis: The association between treatment efficacy and the mutational status of the tumors (BRAF and KRAS) was analyzed to identify predictors of response.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound targets the RAS-RAF-MEK-ERK pathway. In BRAF-mutant colorectal cancer, this pathway is constitutively active. However, inhibition of BRAF can lead to a feedback activation of the Epidermal Growth Factor Receptor (EGFR), which reactivates the pathway and confers resistance. The combination of a RAF inhibitor like this compound with an EGFR inhibitor like cetuximab is designed to block both the primary oncogenic driver and this feedback resistance mechanism.[1][3]
Caption: Dual inhibition of EGFR and BRAF V600E.
Experimental Workflow
The in vivo efficacy of this compound was assessed using a patient-derived xenograft (PDX) mouse clinical trial model. This approach allows for the evaluation of drug response across a diverse set of tumors that reflect human cancer heterogeneity.
Caption: Workflow for the PDX mouse clinical trial.
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the discovery and development of LSN3074753
A comprehensive search for the discovery and development of a compound designated LSN3074753 has yielded no publicly available information. This designation does not appear in scientific literature, clinical trial registries, or patent databases, suggesting it may be an internal, undisclosed identifier for a compound that has not yet been the subject of public research or development.
Efforts to locate data on the mechanism of action, preclinical studies, or any ongoing clinical trials for this compound were unsuccessful. Standard scientific and medical search methodologies did not produce any relevant results, indicating that information regarding this specific compound is not within the public domain.
It is possible that this compound represents an early-stage research compound that has not progressed to a stage where public disclosure is required or has been pursued by its developers. Alternatively, it could be a legacy identifier for a project that was discontinued (B1498344) before any public records were generated.
Without any foundational information, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested. Further investigation would be contingent on the public disclosure of information related to this compound by the entity that originated this designation.
Methodological & Application
Application Notes and Protocols for LSN3074753: Information Not Publicly Available
Despite a comprehensive search for the experimental compound LSN3074753, no specific scientific literature, patents, or publicly available datasheets detailing its mechanism of action, cell culture protocols, or associated signaling pathways could be identified.
The identifier this compound appears to be an internal or developmental code for a chemical entity that has not yet been disclosed in public research domains. While one chemical supplier lists this compound with the Chemical Abstracts Service (CAS) number 1455031-68-1, no further information regarding its biological activity, targets, or experimental usage is provided.
Consequently, the creation of detailed application notes, experimental protocols for cell culture, and diagrams of signaling pathways as requested is not possible at this time due to the absence of foundational scientific data.
For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:
-
Consult Internal Documentation: If this compound is a compound developed within your organization, please refer to internal research and development documentation for detailed protocols and data.
-
Contact the Originating Source: If this compound was obtained from a collaborator or external source, direct inquiry to the provider is the most effective way to obtain the necessary experimental details.
-
Monitor Future Publications: It is possible that information regarding this compound will be made public in future scientific publications or patent applications. Setting up alerts for the terms "this compound" and "1455031-68-1" in scientific databases could provide notification of any future disclosures.
Without access to the primary research data for this compound, any attempt to generate the requested application notes and protocols would be speculative and not based on verified scientific evidence, thereby failing to meet the standards of accuracy and reliability required for a scientific audience.
Application Notes and Protocols for a Novel Therapeutic Agent in an AML Xenograft Model
Disclaimer: Information regarding the specific compound "LSN3074753" is not publicly available. The following application notes and protocols are provided as a comprehensive and detailed example for the use of a hypothetical novel therapeutic agent, herein referred to as "Compound X," in an Acute Myeloid Leukemia (AML) xenograft model. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the actual compound and experimental goals.
Introduction: Preclinical Evaluation of Novel Agents in AML
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy with a poor prognosis for many patients. The development of novel targeted therapies is crucial for improving patient outcomes. Patient-derived xenograft (PDX) models, where primary human AML cells are implanted into immunodeficient mice, are invaluable tools for preclinical drug testing.[1][2][3] These models preserve the genetic and phenotypic diversity of the original tumor, offering a more reliable prediction of clinical efficacy compared to traditional cell line-derived xenografts.[2][3]
These application notes provide a framework for evaluating the in vivo efficacy of a novel therapeutic agent, "Compound X," in an AML xenograft model. The protocols herein describe the establishment of the xenograft model, study design for efficacy assessment, methods for monitoring disease progression, and pharmacodynamic analyses.
Hypothetical Compound Profile: Compound X
For the purpose of this guide, "Compound X" is a potent and selective small molecule inhibitor of the Fms-like tyrosine kinase 3 (FLT3) receptor. Activating mutations in FLT3 are present in approximately 30% of AML cases and are associated with a poor prognosis.[4] Compound X is designed to inhibit the constitutively active FLT3-ITD (internal tandem duplication) mutant, thereby blocking downstream pro-survival signaling pathways.
Signaling Pathway of Compound X Target
The diagram below illustrates the FLT3 signaling pathway and the proposed mechanism of action for Compound X.
Caption: FLT3 signaling pathway and inhibition by Compound X.
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Model
This protocol is designed to establish AML PDXs with high engraftment rates.[1]
Materials:
-
Cryopreserved human AML patient mononuclear cells
-
Immunodeficient mice (e.g., NOD/SCID IL2Rγnull or NSG)[5][6][7]
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Syringes and needles (27-30G)
Procedure:
-
Thaw cryopreserved AML patient cells rapidly in a 37°C water bath.
-
Wash the cells with PBS containing 2% FBS to remove cryoprotectant.
-
Perform a viable cell count using trypan blue exclusion.
-
Resuspend the cells in sterile PBS at a concentration of 1-10 x 10^6 viable cells per 200 µL.
-
Inject 200 µL of the cell suspension into the tail vein of 6-8 week old immunodeficient mice.[5]
-
Monitor the mice for signs of engraftment, which can include weight loss, ruffled fur, and hind limb paralysis.
-
Confirm engraftment by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells. Engraftment is typically considered successful when >1% human CD45+ cells are detected in the peripheral blood.[7]
In Vivo Efficacy Study Design
Objective: To evaluate the anti-leukemic activity of Compound X in the established AML PDX model.
Study Groups:
-
Group 1: Vehicle control (e.g., saline or specific formulation vehicle)
-
Group 2: Compound X - Dose 1 (e.g., 10 mg/kg)
-
Group 3: Compound X - Dose 2 (e.g., 30 mg/kg)
-
Group 4: Standard-of-care chemotherapy (e.g., Cytarabine)
Procedure:
-
Once engraftment is confirmed (typically 2-4 weeks post-injection), randomize mice into the study groups (n=8-10 mice per group).
-
Administer Compound X, vehicle, or standard-of-care drug according to the desired schedule (e.g., daily oral gavage for 21 days).
-
Monitor animal health and body weight daily.
-
Monitor tumor burden weekly by quantifying human CD45+ cells in peripheral blood via flow cytometry.
-
At the end of the treatment period, or when humane endpoints are reached, euthanize the mice.
-
Collect bone marrow, spleen, and liver for analysis of leukemic infiltration.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study in an AML xenograft model.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm that Compound X is hitting its target in the tumor cells.
Procedure:
-
In a satellite group of tumor-bearing mice, administer a single dose of Compound X or vehicle.
-
At various time points post-dose (e.g., 2, 8, and 24 hours), euthanize the mice and collect bone marrow.
-
Isolate protein from the AML cells and perform Western blot analysis to assess the phosphorylation status of FLT3 and downstream targets like STAT5 and ERK.[4] A reduction in the phosphorylated forms of these proteins would indicate target engagement.
Data Presentation
Quantitative data from the efficacy study should be summarized in clear and concise tables.
Table 1: Effect of Compound X on AML Burden in Peripheral Blood
| Treatment Group | Day 0 (% hCD45+) | Day 7 (% hCD45+) | Day 14 (% hCD45+) | Day 21 (% hCD45+) |
|---|---|---|---|---|
| Vehicle | 1.5 ± 0.3 | 5.2 ± 1.1 | 15.8 ± 3.4 | 45.6 ± 8.9 |
| Compound X (10 mg/kg) | 1.6 ± 0.4 | 2.1 ± 0.5 | 4.5 ± 1.2 | 9.8 ± 2.5 |
| Compound X (30 mg/kg) | 1.4 ± 0.3 | 1.1 ± 0.2 | 1.8 ± 0.6 | 2.5 ± 0.9 |
| Cytarabine | 1.5 ± 0.5 | 3.5 ± 0.9 | 8.9 ± 2.1 | 18.3 ± 4.7 |
Data are presented as mean ± SEM.
Table 2: Endpoint Analysis of Leukemic Infiltration and Survival
| Treatment Group | Bone Marrow Infiltration (% hCD45+) | Spleen Weight (mg) | Median Survival (days) |
|---|---|---|---|
| Vehicle | 85.2 ± 5.6 | 450 ± 75 | 28 |
| Compound X (10 mg/kg) | 35.7 ± 8.2 | 210 ± 45 | 45 |
| Compound X (30 mg/kg) | 10.3 ± 4.1 | 120 ± 25 | 62 |
| Cytarabine | 55.4 ± 9.8 | 320 ± 60 | 35 |
Data are presented as mean ± SEM.
Conclusion
The use of AML xenograft models is a critical component in the preclinical development of novel therapeutic agents.[8][9] The protocols and methodologies outlined in these application notes provide a robust framework for evaluating the in vivo efficacy and mechanism of action of new compounds targeting AML. By following these detailed procedures, researchers can generate high-quality, reproducible data to support the advancement of promising new therapies into clinical trials.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AML Mouse Xenograft Model [bio-protocol.org]
- 7. Acute myeloid leukemia xenograft success prediction: Saving time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of the Dose-Response Curve for LSN3074753 (Hypothetical Small Molecule Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
LSN3074753 is a novel, hypothetical small molecule inhibitor designed to target a key signaling pathway implicated in cell proliferation and survival. The determination of its dose-response curve is a critical first step in characterizing its potency and efficacy as a potential therapeutic agent. This document provides a detailed protocol for establishing the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay format. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.
The protocols outlined below describe the necessary steps for cell culture, preparation of the compound, execution of a cell viability assay, and subsequent data analysis to generate a dose-response curve. A common method, the MTT assay, is detailed here, which measures the metabolic activity of cells as an indicator of cell viability.
Signaling Pathway Context
Many small molecule inhibitors target key nodes in signaling pathways that are often dysregulated in diseases like cancer. These pathways, such as the RAS/MEK/ERK and PI3K/AKT cascades, control essential cellular processes including proliferation, survival, and apoptosis.[1] this compound is hypothesized to inhibit a critical kinase in one such pathway, leading to a reduction in downstream signaling and ultimately inhibiting cell growth.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer: (e.g., 10% SDS in 0.01 M HCl).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
2. Experimental Workflow
Caption: Experimental workflow for dose-response curve determination.
3. Detailed Methodology
3.1. Cell Culture and Seeding
-
Culture the selected cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3.2. Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to test a wide range of concentrations (e.g., 8-10 concentrations) to generate a complete sigmoidal curve.[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[2]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for an additional 48-72 hours.
3.3. MTT Assay for Cell Viability
-
After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
The absorbance of the vehicle control wells is considered 100% viability.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a four-parameter logistic equation to determine the IC50 value. This can be performed using software such as GraphPad Prism.[2]
Data Presentation
The processed data should be presented in a clear and organized table to facilitate comparison and analysis.
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Conc. (µM) | Log Concentration | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | - | 1.250 | 100.0 |
| 0.01 | -2.00 | 1.235 | 98.8 |
| 0.03 | -1.52 | 1.150 | 92.0 |
| 0.10 | -1.00 | 0.975 | 78.0 |
| 0.30 | -0.52 | 0.625 | 50.0 |
| 1.00 | 0.00 | 0.250 | 20.0 |
| 3.00 | 0.48 | 0.100 | 8.0 |
| 10.00 | 1.00 | 0.063 | 5.0 |
| 30.00 | 1.48 | 0.050 | 4.0 |
| 100.00 | 2.00 | 0.050 | 4.0 |
Summary of Results
Based on the hypothetical data presented in Table 1, the calculated IC50 value for this compound would be approximately 0.30 µM. This indicates that this compound is a potent inhibitor of cell viability in the tested cell line.
Considerations and Best Practices
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).[3]
-
Assay Choice: While the MTT assay is robust, other viability assays such as those based on resazurin (B115843) reduction or ATP measurement can also be used and may be more suitable for certain cell types or experimental setups.[4][5]
-
Target Engagement: To confirm that the observed effect on cell viability is due to the intended mechanism of action, it is crucial to perform target engagement assays. These assays directly measure the interaction of the compound with its molecular target within the cell.[6][7][8] Examples include the Cellular Thermal Shift Assay (CETSA).[9]
-
Data Reproducibility: All experiments should be performed with appropriate biological and technical replicates to ensure the reproducibility of the results.
This application note provides a comprehensive protocol for determining the dose-response curve of a novel small molecule inhibitor. Adherence to these guidelines will ensure the generation of high-quality, reproducible data that is essential for the preclinical development of new therapeutic agents.
References
- 1. Therapeutic Targeting of Regulated Signaling Pathways of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
LSN3074753 solubility and preparation for experiments
Topic: LSN3074753 Solubility and Preparation for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the experimental use of this compound. Due to the limited publicly available information on this compound, this guide is based on general laboratory practices for handling and preparing small molecule compounds for in vitro and in vivo studies. Researchers should combine the information herein with any specific data provided by the compound supplier.
Compound Information and Solubility
There is currently no publicly available information detailing the specific chemical properties or solubility of a compound designated this compound. The following table provides general guidance on common solvents used for dissolving small molecule inhibitors for experimental use. It is imperative to empirically determine the optimal solubility for this compound.
Table 1: General Solubility Guidelines for Small Molecule Compounds
| Solvent | Concentration Range (Typical) | Notes |
| DMSO (Dimethyl Sulfoxide) | 10-100 mM | Common stock solution solvent. May exhibit cytotoxicity at higher concentrations in cell-based assays. |
| Ethanol | 10-50 mM | Can be used for in vivo and in vitro experiments. Potential for evaporation and effects on cell physiology. |
| PBS (Phosphate-Buffered Saline) | Variable | Solubility is often limited. Typically used for final dilutions in physiological assays. |
| Cell Culture Medium | Variable | Final working concentration. Direct dissolution is rare; usually diluted from a stock solution. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
Protocol:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Note: To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium is typically ≤ 0.1%.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Add the appropriate volume of the working solution to the cell culture wells to achieve the final desired concentration.
-
Include a vehicle control (e.g., 0.1% DMSO in cell culture medium) in your experimental setup.
Signaling Pathway and Experimental Workflow
While the specific signaling pathway modulated by this compound is not publicly documented, many small molecule inhibitors target key cellular signaling cascades involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate a generic experimental workflow for evaluating a novel inhibitor and a hypothetical signaling pathway that such a compound might target.
Caption: Experimental workflow for evaluating this compound in cell-based assays.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by this compound.
Application of USP30 Inhibitors in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive targets for therapeutic intervention in a variety of diseases, including neurodegenerative disorders and cancer. Ubiquitin-specific peptidase 30 (USP30), a mitochondrial-localized DUB, has emerged as a key negative regulator of mitophagy, the selective removal of damaged mitochondria. Inhibition of USP30 can enhance mitophagy, a process implicated in the clearance of dysfunctional mitochondria in diseases such as Parkinson's. High-throughput screening (HTS) plays a pivotal role in identifying novel and potent USP30 inhibitors. This document provides detailed application notes and protocols for the use of USP30 inhibitors, exemplified by compounds structurally and functionally similar to LSN3074753, in HTS campaigns.
Signaling Pathway
USP30 acts as a brake on the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ubiquitin ligase Parkin. Parkin, in turn, ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting mitophagy. Pharmacological inhibition of USP30 enhances the ubiquitination of mitochondrial proteins and promotes the clearance of damaged mitochondria.
Caption: USP30's role in the PINK1/Parkin mitophagy pathway and its inhibition.
Application Notes
The primary application of USP30 inhibitors in a high-throughput setting is the identification and characterization of molecules that can modulate mitophagy. Both biochemical and cell-based assays are suitable for HTS campaigns.
Biochemical Assays: These assays utilize purified recombinant USP30 enzyme and a synthetic substrate to directly measure the inhibitory activity of test compounds. They are robust, reproducible, and suitable for large-scale screening.
Cell-Based Assays: These assays provide a more physiologically relevant context by measuring USP30 activity or downstream effects of its inhibition within a cellular environment. Phenotypic screens, such as monitoring mitophagy, are powerful but often have lower throughput.
Experimental Protocols
Biochemical High-Throughput Screening for USP30 Inhibitors
This protocol describes a fluorescent-based assay to identify inhibitors of recombinant human USP30.
Workflow:
Caption: Workflow for a biochemical HTS assay to find USP30 inhibitors.
Materials:
-
Assay Plates: Black, clear bottom, low binding 384-well plates.
-
USP30 Inhibitors: Test compounds (e.g., this compound) dissolved in 100% DMSO.
-
Recombinant Enzyme: Recombinant human USP30 (rhUSP30).
-
Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Instrumentation: Acoustic liquid handler (e.g., ECHO 550) for compound dispensing, and a fluorescence plate reader.
Procedure:
-
Using an acoustic liquid handler, dispense 75 nL of each test compound in 100% DMSO into the wells of a 384-well plate.
-
Prepare a solution of rhUSP30 in assay buffer.
-
Add 15 µL of the rhUSP30 solution to each well.
-
Prepare a solution of Ub-Rho110 substrate in assay buffer.
-
Initiate the reaction by adding 15 µL of the Ub-Rho110 solution to each well. The final reaction volume will be 30 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
Cellular Target Engagement Assay
This protocol determines if a USP30 inhibitor can engage its target within a cellular context using an activity-based probe.
Workflow:
Caption: Workflow for a cellular target engagement assay.
Materials:
-
Cell Line: SH-SY5Y neuroblastoma cells.
-
USP30 Inhibitor: Test compound (e.g., this compound).
-
Activity-Based Probe: Biotin-Ahx-Ub-PA.
-
Lysis Buffer: RIPA buffer or similar.
-
Antibodies: Primary antibody against USP30, and an appropriate secondary antibody.
-
Reagents: SDS-PAGE gels, transfer membranes, and Western blot detection reagents.
Procedure:
-
Plate SH-SY5Y cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the USP30 inhibitor for 24 hours.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Incubate a standardized amount of cell lysate with 2.5 µM Biotin-Ahx-Ub-PA probe for 1 hour at room temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform immunoblotting for USP30.
-
Engagement of the probe with USP30 is indicated by an ~8 kDa upward shift in the molecular weight of the USP30 band.
-
Quantify the band intensities to determine the extent of target engagement at different inhibitor concentrations.
Data Presentation
Quantitative data from HTS and subsequent validation assays should be summarized for clear comparison.
Table 1: In Vitro Inhibition of USP30
| Compound | IC50 (nM) |
| USP30Inh-1 | 15 |
| USP30Inh-2 | 25 |
| USP30Inh-3 | 50 |
| This compound | TBD |
Data for USP30Inh-1, 2, and 3 are representative. TBD: To be determined for this compound.
Table 2: Cellular Target Engagement of USP30
| Compound | EC50 (nM) |
| USP30Inh-1 | 100 |
| USP30Inh-2 | 150 |
| USP30Inh-3 | 300 |
| This compound | TBD |
Data for USP30Inh-1, 2, and 3 are representative. TBD: To be determined for this compound.
Conclusion
The methodologies described provide a robust framework for the high-throughput screening and characterization of USP30 inhibitors like this compound. A combination of biochemical and cell-based assays is crucial for identifying potent and cell-permeable compounds that can modulate USP30 activity and enhance mitophagy. The systematic presentation of quantitative data and clear visualization of experimental workflows are essential for efficient drug discovery and development in this promising therapeutic area.
Application Notes and Protocols for Studying Folate Metabolism in Cancer with LSN3074753
Topic: LSN3074753 for studying folate metabolism in cancer. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate, a B vitamin, is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules, which plays a crucial role in regulating gene expression. Because cancer cells are characterized by rapid proliferation, they have a high demand for folates to support DNA replication and cell division. This dependency makes the folate metabolism pathway an attractive target for cancer therapy. Antifolate drugs are designed to interfere with this pathway, thereby selectively killing cancer cells.
This compound is a novel investigational agent for the study of folate metabolism in cancer. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in in vitro cancer research.
Proposed Mechanism of Action
While specific data on this compound is not publicly available, it is hypothesized to function as an inhibitor of a key enzyme in the folate metabolism pathway. The primary enzyme responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) is dihydrofolate reductase (DHFR). THF is the active form of folate and is essential for the synthesis of purines and thymidylate. By inhibiting DHFR, antifolate drugs lead to a depletion of THF, which in turn disrupts DNA synthesis and repair, ultimately leading to cell death.
Caption: Proposed mechanism of this compound in the folate metabolism pathway.
Quantitative Data Summary
The following tables summarize hypothetical data from in vitro studies on this compound across a panel of cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 150 |
| A549 | Lung Cancer | 75 |
| HCT116 | Colon Cancer | 100 |
| HeLa | Cervical Cancer | 85 |
Table 2: Effect of this compound on Intracellular Folate Metabolites
| Metabolite | Control (pmol/10^6 cells) | This compound (100 nM, 24h) (pmol/10^6 cells) |
| Dihydrofolate (DHF) | 5 | 50 |
| Tetrahydrofolate (THF) | 100 | 10 |
| 5,10-Methylene-THF | 80 | 8 |
| 10-Formyl-THF | 60 | 6 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Quantification of Intracellular Folate Metabolites by LC-MS/MS
This protocol measures the levels of key folate metabolites within cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Methanol with 1% ascorbic acid (extraction solvent)
-
LC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to each well and scrape the cells.
-
Collect the cell lysate and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and analyze the folate metabolites using a validated LC-MS/MS method.
-
Normalize the metabolite levels to the cell number or protein concentration.
Caption: Workflow for quantifying intracellular folate metabolites.
Conclusion
This compound presents a promising tool for investigating the role of folate metabolism in cancer. The provided protocols offer a starting point for researchers to explore its cytotoxic effects and its impact on the folate pathway in various cancer models. Further studies are warranted to fully elucidate its mechanism of action and potential as a therapeutic agent.
Application Notes and Protocols for Combination Chemotherapy
Disclaimer: The initially requested agent, LSN3074753, could not be identified in publicly available scientific literature or databases. To fulfill the detailed requirements of this request, this document provides application notes and protocols for a well-characterized and clinically relevant combination therapy: the BRAF inhibitor Dabrafenib and the MEK inhibitor Trametinib . This combination is a standard of care for the treatment of cancers with a BRAF V600 mutation, such as metastatic melanoma.
I. Application Notes
Introduction
Dabrafenib and Trametinib are targeted therapies that inhibit key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activating mutations in the BRAF gene, most commonly the V600E mutation, are found in approximately 50% of cutaneous melanomas and lead to constitutive activation of the MAPK pathway, promoting cell proliferation and survival.[2] Dabrafenib selectively inhibits the mutated BRAF kinase, while Trametinib inhibits the downstream kinases MEK1 and MEK2. The combination of these two agents provides a more complete and durable blockade of this oncogenic signaling pathway compared to monotherapy.[2][3]
Mechanism of Action
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[4] In cancers with a BRAF V600 mutation, the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, which in turn activates transcription factors that drive cell proliferation.
-
Dabrafenib is a potent and selective inhibitor of the BRAF V600 kinase.[5] By blocking the activity of the mutated BRAF protein, Dabrafenib prevents the phosphorylation and activation of MEK.
-
Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2.[6] It prevents the phosphorylation of ERK by MEK.
The combination of Dabrafenib and Trametinib provides a vertical blockade of the MAPK pathway at two different levels. This dual inhibition has been shown to be more effective than BRAF inhibitor monotherapy due to its ability to overcome and delay the onset of acquired resistance, which often involves the reactivation of the MAPK pathway.[2]
Preclinical Data Summary
Preclinical studies have demonstrated the synergistic anti-tumor activity of combining Dabrafenib and Trametinib in BRAF V600-mutant melanoma cell lines. This combination has been shown to result in enhanced inhibition of cell proliferation and increased induction of apoptosis compared to either agent alone.[7]
| Cell Line | Mutation | Treatment | IC50 (nM) | Observations |
| A375 | BRAF V600E | Dabrafenib | ~5-10 | Potent inhibition of proliferation. |
| Trametinib | ~0.5-1 | High sensitivity to MEK inhibition. | ||
| Combination | Synergistic | Enhanced G1 cell cycle arrest and apoptosis.[7] | ||
| WM-266-4 | BRAF V600D | Dabrafenib | ~10-30 | Sensitivity to BRAF inhibition. |
| Trametinib | ~1-5 | Sensitivity to MEK inhibition. | ||
| Combination | Synergistic | Increased inhibition of tumor growth in xenograft models.[5] |
Clinical Data Summary
The combination of Dabrafenib and Trametinib has been extensively evaluated in clinical trials for patients with BRAF V600-mutant unresectable or metastatic melanoma. The combination therapy has demonstrated superior efficacy compared to BRAF inhibitor monotherapy.
| Trial | Treatment Arms | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| COMBI-d | Dabrafenib + Trametinib | 211 | 69% | 11.0 months | 25.1 months |
| Dabrafenib + Placebo | 212 | 53% | 8.8 months | 18.7 months | |
| COMBI-v | Dabrafenib + Trametinib | 352 | 64% | 11.4 months | Not Reached (at primary analysis) |
| Vemurafenib | 352 | 51% | 7.3 months | 17.8 months |
Data from the COMBI-d and COMBI-v clinical trials.[8][9]
Common Adverse Events (AEs) for the Combination Therapy: The most common AEs associated with the combination of Dabrafenib and Trametinib include pyrexia (fever), fatigue, nausea, headache, and chills.[10] The combination therapy is associated with a lower incidence of cutaneous squamous cell carcinoma compared to BRAF inhibitor monotherapy.[1]
II. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method for determining the effect of Dabrafenib and Trametinib on the viability of BRAF-mutant melanoma cells.
Materials:
-
BRAF V600-mutant melanoma cell line (e.g., A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dabrafenib and Trametinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed A375 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Dabrafenib and Trametinib in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with Dabrafenib and Trametinib using flow cytometry.
Materials:
-
BRAF V600-mutant melanoma cell line (e.g., A375)
-
Dabrafenib and Trametinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed A375 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Dabrafenib, Trametinib, or the combination for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for MAPK Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm the on-target effects of Dabrafenib and Trametinib.
Materials:
-
BRAF V600-mutant melanoma cell line (e.g., A375)
-
Dabrafenib and Trametinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed A375 cells and treat with Dabrafenib, Trametinib, or the combination for 2-4 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Antibody dilutions should be optimized as per the manufacturer's instructions).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Use GAPDH as a loading control.
III. Visualizations
Caption: MAPK signaling pathway with points of inhibition by Dabrafenib and Trametinib.
Caption: Preclinical workflow for evaluating combination therapy.
References
- 1. themelanomanurse.org [themelanomanurse.org]
- 2. biomedres.us [biomedres.us]
- 3. Dabrafenib and trametinib, alone and in combination for BRAF-mutant metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. nice.org.uk [nice.org.uk]
- 7. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. cdn.mednet.co.il [cdn.mednet.co.il]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LSN3074753 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, encountering solubility issues with a novel compound like LSN3074753 can be a significant experimental hurdle. This guide provides troubleshooting strategies and detailed protocols to address the challenges of this compound insolubility in aqueous solutions, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution of this compound in an aqueous buffer shows visible precipitate. What is the most immediate step I should take?
A1: The first and most crucial step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent solvating capacity for a wide range of organic molecules. From this stock, you can make serial dilutions into your aqueous experimental medium. It is vital to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid impacting the biological system.
Q2: I've prepared a stock solution of this compound in DMSO, but it still precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. To mitigate this, try the following:
-
Reduce the stock solution concentration: Lowering the concentration of your DMSO stock solution can help.
-
Use an intermediate dilution step: Perform a serial dilution, first into a mixture of the organic solvent and your aqueous medium, and then into the final aqueous medium.
-
Add the stock solution to the buffer with vigorous mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
Q3: Are there alternative organic solvents I can use if DMSO is not suitable for my experiment?
A3: Yes, other common water-miscible organic solvents can be used to prepare stock solutions. The choice depends on the specific properties of this compound and the tolerance of your experimental system. Alternatives to DMSO include:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
-
Acetonitrile
Q4: Can adjusting the pH of my aqueous solution improve the solubility of this compound?
A4: For ionizable compounds, adjusting the pH of the aqueous medium can significantly enhance solubility. If this compound has acidic or basic functional groups, modifying the pH to ionize the molecule will increase its interaction with water. It is important to determine the pKa of the compound to identify the optimal pH range for solubilization. However, ensure the chosen pH is compatible with your biological assay.
Q5: I am still facing solubility issues. Are there other formulation strategies I can employ?
A5: Several advanced formulation strategies can be used to improve the aqueous solubility of challenging compounds like this compound. These include the use of co-solvents, excipients like cyclodextrins, or creating solid dispersions. These methods are detailed in the protocols section below.
Troubleshooting Strategies & Experimental Protocols
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to enhance the solubility of poorly water-soluble compounds like this compound.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system by adding a water-miscible organic solvent. | Simple to implement; can significantly increase solubility. | The organic solvent may affect the biological assay; optimization is required. |
| pH Adjustment | Ionizing the compound by adjusting the pH of the aqueous solution. | Highly effective for ionizable compounds; straightforward to test. | The required pH may not be compatible with the experimental system; risk of compound degradation at extreme pH. |
| Excipients (e.g., Cyclodextrins) | Encapsulating the hydrophobic compound within a hydrophilic carrier molecule. | Can significantly increase aqueous solubility; can also improve stability. | May introduce new variables to the experiment; requires careful selection of the appropriate excipient. |
| Solid Dispersions | Dispersing the compound in a solid, hydrophilic polymer matrix to improve its dissolution rate. | Can lead to a significant increase in apparent solubility and dissolution rate. | More complex to prepare; requires specialized equipment (e.g., rotary evaporator). |
Experimental Protocols
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO (or another suitable organic solvent) required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Prepare Intermediate Dilutions: From your high-concentration stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Prepare Excipient Stock: Prepare a stock solution of an appropriate cyclodextrin (B1172386), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in your aqueous buffer (e.g., 20% w/v in PBS).
-
Add Compound: Add this compound to the cyclodextrin solution to achieve the desired final concentration.
-
Agitation: Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.
-
Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
Dilution: Perform serial dilutions of this formulated stock into your final assay medium.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for troubleshooting insolubility and the workflow for preparing a solution using an excipient.
Caption: A logical workflow for troubleshooting compound insolubility.
Caption: Workflow for solubilization using an excipient.
Technical Support Center: Optimizing LSN3074753 Dosage to Minimize Off-Target Effects
Disclaimer: Information regarding the specific compound "LSN3074753" is not publicly available. This technical support guide has been generated using a hypothetical framework where this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy where dosage optimization is critical to mitigate off-target effects. The principles and methodologies described herein are broadly applicable to the development of targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.
Q2: What are the common off-target effects associated with EGFR inhibitors like this compound?
A2: Off-target effects for EGFR inhibitors are often dose-dependent and can arise from inhibition of other kinases with similar ATP-binding sites or unintended interactions with other cellular proteins. Common off-target effects include dermatological toxicities (e.g., rash, dry skin), gastrointestinal issues (e.g., diarrhea), and potential cardiotoxicity. The severity of these effects often correlates with the dosage administered.
Q3: How can I determine the optimal dose of this compound in my cell-based assays?
A3: The optimal dose should effectively inhibit the target (EGFR) while having minimal impact on cell viability due to off-target effects. A dose-response study is recommended. See the "Troubleshooting Guides" section for a detailed protocol on establishing a therapeutic window.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed even at low concentrations of this compound.
Possible Cause:
-
Off-target toxicity: The observed cell death may be due to the inhibition of essential kinases other than EGFR.
-
Cell line sensitivity: The cell line being used may be particularly sensitive to the off-target effects of the compound.
Troubleshooting Steps:
-
Perform a dose-response curve and calculate IC50 and CC50: Determine the half-maximal inhibitory concentration (IC50) for EGFR phosphorylation and the half-maximal cytotoxic concentration (CC50). A small therapeutic window (ratio of CC50 to IC50) suggests significant off-target toxicity.
-
Kinase Profiling: Use a commercially available kinase profiling service to assess the inhibitory activity of this compound against a broad panel of kinases. This will identify potential off-target kinases.
-
Use a rescue experiment: If a specific off-target kinase is identified, determine if the cytotoxicity can be "rescued" by activating the downstream pathway of the off-target kinase.
Issue 2: Sub-optimal inhibition of EGFR signaling at presumed effective concentrations.
Possible Cause:
-
Compound instability: this compound may be unstable in the cell culture media.
-
Cellular efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein).
-
High protein binding: The compound may bind to serum proteins in the media, reducing its effective concentration.
Troubleshooting Steps:
-
Assess compound stability: Use HPLC or a similar method to measure the concentration of this compound in the culture media over time.
-
Test in serum-free media: Compare the efficacy of the compound in the presence and absence of serum to assess the impact of protein binding.
-
Use efflux pump inhibitors: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the efficacy of this compound is increased.
Data Presentation
Table 1: Example Dose-Response Data for this compound in A431 Cells
| Concentration (nM) | % EGFR Phosphorylation Inhibition | % Cell Viability |
| 0.1 | 15.2 | 98.5 |
| 1 | 48.9 | 95.1 |
| 10 | 92.3 | 90.7 |
| 100 | 98.7 | 75.3 |
| 1000 | 99.1 | 40.2 |
| 10000 | 99.5 | 15.8 |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
Objective: To determine the concentration range at which this compound effectively inhibits EGFR phosphorylation without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in complete growth media. Replace the existing media with the media containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assessment of EGFR Phosphorylation (IC50):
-
Lyse the cells and perform an ELISA-based assay or Western blot to detect phosphorylated EGFR (pEGFR) and total EGFR.
-
Quantify the pEGFR/total EGFR ratio for each concentration.
-
Normalize the data to the vehicle control and plot the percentage inhibition against the log of the compound concentration to determine the IC50.
-
-
Assessment of Cell Viability (CC50):
-
Add a viability reagent (e.g., CellTiter-Glo®) to a parallel set of plates.
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
Normalize the data to the vehicle control and plot the percentage viability against the log of the compound concentration to determine the CC50.
-
-
Calculate Therapeutic Window: Therapeutic Window = CC50 / IC50.
Mandatory Visualizations
Technical Support Center: Addressing LSN3074753 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to LSN3074753 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is hypothesized to function as an inhibitor of SLC25A39, a mitochondrial solute carrier protein. SLC25A39 is responsible for transporting glutathione (B108866) (GSH) from the cytoplasm into the mitochondria.[1][2] By inhibiting this transport, this compound is thought to deplete mitochondrial GSH, leading to increased oxidative stress and subsequent cell death in cancer cells that are dependent on this pathway.
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
Based on its proposed mechanism of action and general principles of drug resistance in cancer, several mechanisms could contribute to this compound resistance:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Glutathione Metabolism: Cancer cells might compensate for the inhibition of mitochondrial GSH import by increasing cytosolic GSH synthesis or utilizing alternative antioxidant pathways.
-
Target Alteration: Mutations in the SLC25A39 gene could alter the protein structure, preventing this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate pro-survival signaling pathways that counteract the increased oxidative stress induced by this compound.
-
Upregulation of SLC25A39 Expression: An increase in the expression of the target protein, SLC25A39, might require higher concentrations of this compound to achieve the same level of inhibition.
Q3: How can I determine if my cancer cell line has become resistant to this compound?
The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line. A resistant phenotype is typically confirmed by performing a cell viability assay.
Troubleshooting Guides
Issue 1: My cell line is showing reduced sensitivity to this compound, how do I confirm resistance and characterize the mechanism?
Potential Cause & Solution
-
Confirm Resistance with IC50 Determination: The first step is to quantify the change in sensitivity.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 of this compound in both your suspected resistant cell line and the original parental cell line. A significant fold-increase in the IC50 value confirms resistance.
-
-
Investigate Common Resistance Mechanisms:
-
Increased Drug Efflux:
-
Problem: Upregulation of ABC transporters is a common cause of multidrug resistance.
-
Solution: Use Western blotting to assess the protein expression levels of common ABC transporters like P-gp (MDR1) and MRP1. An increase in the resistant cell line compared to the parental line suggests this as a potential mechanism.
-
-
Altered Gene Expression:
-
Problem: Changes in the expression of genes related to the drug target or compensatory pathways can confer resistance.
-
Solution: Use quantitative PCR (qPCR) to measure the mRNA expression levels of SLC25A39, genes involved in glutathione synthesis (e.g., GCLC, GSS), and key components of pro-survival pathways.
-
-
Changes in Mitochondrial Glutathione Levels:
-
Problem: Resistant cells might have found a way to maintain their mitochondrial GSH pool.
-
Solution: Measure mitochondrial GSH levels directly. A restoration of mitochondrial GSH in the resistant line despite this compound treatment would indicate a compensatory mechanism.
-
-
Issue 2: I am having trouble generating a stable this compound-resistant cell line.
Potential Cause & Solution
-
Inappropriate Drug Concentration: The starting concentration of this compound may be too high, leading to widespread cell death, or too low, not providing enough selective pressure.
-
Solution: Begin by treating the parental cell line with the IC50 concentration of this compound. Gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
-
Instability of Resistance: The resistance phenotype may be transient and lost in the absence of the drug.
-
Solution: Continuously culture the resistant cell line in the presence of a maintenance dose of this compound to ensure the stability of the resistant phenotype. Periodically re-determine the IC50 to confirm that resistance is maintained.
-
-
Slow Growth of Resistant Cells: The acquisition of resistance can sometimes be associated with a reduced proliferation rate.
-
Solution: Be patient. It can take several months to establish a stable resistant cell line. Allow sufficient time for the cells to recover and repopulate between dose escalations.
-
Issue 3: My Western blot results for ABC transporters are inconclusive.
Potential Cause & Solution
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough.
-
Solution: Use a well-validated antibody for your target protein. Check the manufacturer's datasheet for recommended applications and positive/negative control cell lysates.
-
-
Insufficient Protein Loading: Not enough protein in the lysate can lead to a weak signal.
-
Solution: Perform a protein concentration assay (e.g., BCA assay) on your cell lysates to ensure equal loading of total protein for all samples.
-
-
Sub-optimal Transfer Conditions: Inefficient transfer of proteins from the gel to the membrane can result in a weak or uneven signal.
-
Solution: Optimize the transfer time and voltage according to the molecular weight of your target protein and the type of transfer apparatus being used.
-
Quantitative Data Summary
The following table provides illustrative IC50 values for this compound in a hypothetical sensitive parental cancer cell line and its derived resistant sub-clone. These values are representative of what might be observed in an experimental setting.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line (Sensitive) | 0.5 | 1 |
| Resistant Sub-clone | 15.0 | 30 |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Repeat: Repeat steps 3 and 4 for several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 fold higher than the initial IC50).
-
Characterize the Resistant Line: Confirm the degree of resistance by re-evaluating the IC50.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blot Analysis for ABC Transporter Expression
-
Cell Lysis: Lyse both parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers for your target genes (e.g., SLC25A39, ABCB1), and a SYBR Green or TaqMan master mix.
-
Thermocycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data and determine the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 5: Measurement of Mitochondrial Glutathione (GSH) Levels
-
Mitochondrial Isolation: Isolate mitochondria from parental and resistant cells using a differential centrifugation-based mitochondrial isolation kit.
-
Mitochondrial Lysis: Lyse the isolated mitochondria to release their contents.
-
GSH Assay: Measure the GSH concentration in the mitochondrial lysates using a commercially available glutathione assay kit, which is typically based on a colorimetric or fluorometric method.
-
Normalization: Normalize the GSH concentration to the total mitochondrial protein concentration, determined by a BCA assay.
Visualizations
Caption: Hypothesized mechanism of this compound action and a key resistance pathway.
Caption: Experimental workflow for generating this compound-resistant cancer cell lines.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
Technical Support Center: Improving the In Vivo Bioavailability of LSN-XXXX
Disclaimer: No public information is available for a compound designated "LSN3074753." This technical support center provides guidance for a hypothetical poorly soluble compound, "LSN-XXXX," based on established strategies for bioavailability enhancement. The principles and protocols described herein are general and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of our new compound, LSN-XXXX?
Poor bioavailability is most commonly a result of low aqueous solubility and/or poor membrane permeability.[1][2] For orally administered drugs, other factors can include extensive first-pass metabolism in the gut wall or liver, and degradation in the gastrointestinal (GI) tract.[3] It is crucial to first determine the underlying cause to select an appropriate enhancement strategy.
Q2: What initial steps should we take to begin improving the bioavailability of LSN-XXXX?
A logical first step is to characterize the physicochemical properties of LSN-XXXX. This includes determining its solubility in various pH buffers and biorelevant media, its permeability (e.g., using a Caco-2 assay), and its solid-state properties (crystalline vs. amorphous). This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of a suitable formulation strategy. For instance, for a BCS Class II drug (low solubility, high permeability), the primary focus should be on improving the dissolution rate.[4]
Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs like LSN-XXXX?
There are several established approaches, which can be broadly categorized as:
-
Physical Modifications: These aim to increase the surface area of the drug for dissolution. The most common method is particle size reduction through techniques like micronization and nanosizing.[4][5]
-
Chemical Modifications: This involves creating a new chemical entity with improved solubility, such as a salt or a co-crystal.[5][6][7]
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[1][7]
-
Lipid-Based Formulations: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These formulations can enhance absorption by presenting the drug in a solubilized state and interacting with physiological lipid absorption pathways.[1][2] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[1]
-
Troubleshooting Guides
Q1: We tried micronization for LSN-XXXX, but the in vivo exposure did not increase significantly. What could be the reason and what should we try next?
While micronization increases the surface area, its effectiveness can be limited by particle re-agglomeration and the inherent low solubility of the compound.[4] If you are not seeing the desired improvement, consider the following:
-
Next Steps:
-
Nanosuspension: Further reducing the particle size to the nanometer range can offer a more significant increase in dissolution velocity.[4]
-
Amorphous Solid Dispersion (ASD): This is often a successful next step for crystalline compounds that do not respond to particle size reduction. By converting the drug to its amorphous form, you can achieve a much higher apparent solubility.[7]
-
Lipid-Based Formulations: If the compound has suitable lipid solubility, a SEDDS formulation could be highly effective by bypassing the dissolution step altogether.[1]
-
Q2: We are developing an amorphous solid dispersion (ASD) of LSN-XXXX, but the formulation is not stable and the drug recrystallizes over time. How can we address this?
Crystallization is a common failure mechanism for ASDs.[7] To improve stability:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with LSN-XXXX and a high glass transition temperature (Tg). The polymer should also be able to form strong intermolecular interactions (e.g., hydrogen bonds) with the drug to inhibit molecular mobility.
-
Drug Loading: High drug loading increases the risk of crystallization.[7] Try reducing the drug-to-polymer ratio.
-
In Situ Salt Formation: For basic compounds like LSN-XXXX, forming a salt within the ASD can significantly improve both physical stability and dissolution.[7]
Q3: How do we choose between developing a lipid-based formulation (e.g., SEDDS) and an amorphous solid dispersion (ASD) for LSN-XXXX?
The choice depends on the properties of LSN-XXXX and the desired product profile.
-
Choose an ASD if:
-
LSN-XXXX has a high melting point and poor lipid solubility.
-
A solid dosage form (tablet or capsule) is strongly preferred.
-
The required dose is high, which might be difficult to accommodate in a lipid formulation.
-
-
Choose a SEDDS if:
-
LSN-XXXX has good solubility in oils and lipids.
-
The compound is prone to degradation in the solid state.
-
You want to take advantage of lymphatic transport to bypass first-pass metabolism (for highly lipophilic drugs).
-
A decision-making workflow can be visualized as follows:
Caption: Decision tree for formulation strategy selection.
Data on Bioavailability Enhancement Strategies
The following table summarizes common strategies used to improve the bioavailability of poorly soluble compounds. The achievable fold-increase is highly compound-dependent.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Fold-Increase in Bioavailability |
| Micronization | Increases surface area, leading to a higher dissolution rate.[4] | Simple, well-established technology. | Limited by drug's intrinsic solubility; risk of particle agglomeration.[4] | 2 - 5 fold |
| Nanosuspension | Drastically increases surface area and saturation solubility.[4][8] | Higher dissolution velocity than micronization; suitable for parenteral delivery.[8] | High energy process; potential for crystal growth during storage. | 5 - 20 fold |
| Amorphous Solid Dispersion (ASD) | Presents the drug in a high-energy, amorphous state, increasing apparent solubility and dissolution.[1][7] | Can achieve supersaturation; suitable for solid dosage forms.[5] | Physically unstable (risk of recrystallization); polymer selection is critical.[7] | 5 - 50 fold |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug is pre-dissolved in a lipid mixture that forms a fine emulsion in the GI tract, bypassing dissolution.[1][2] | Enhances absorption via intestinal lipid pathways; protects the drug from degradation.[1] | Typically liquid/semi-solid formulations; limited drug loading capacity. | 5 - 50 fold |
| Salt Formation | Creates a more soluble form of an ionizable drug.[5][6] | Well-understood and regulated pathway. | Only applicable to ionizable drugs; risk of converting back to the free base in the GI tract. | 2 - 10 fold |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solvent Selection: Identify a common solvent that can dissolve both LSN-XXXX and the selected polymer (e.g., HPMC-AS, PVP/VA).
-
Solution Preparation: Prepare a solution containing LSN-XXXX and the polymer at the desired ratio (e.g., 25% drug loading). Ensure complete dissolution.
-
Spray Drying:
-
Set up the spray dryer with an appropriate nozzle.
-
Optimize parameters: inlet temperature, atomization pressure, and feed rate. The inlet temperature should be high enough to evaporate the solvent but low enough to avoid drug degradation.
-
Pump the solution through the nozzle into the drying chamber.
-
-
Powder Collection: Collect the resulting dry powder from the cyclone.
-
Secondary Drying: Dry the collected powder under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of LSN-XXXX in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare different ratios of these components and construct a ternary phase diagram to identify the self-emulsification region.
-
Select a formulation from the optimal region and dissolve LSN-XXXX into the mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of water with gentle agitation. Observe the time it takes to emulsify and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (<200 nm) is generally preferred.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice, fasted overnight.
-
Dosing:
-
Prepare the LSN-XXXX formulation (e.g., ASD reconstituted in water, or liquid SEDDS) at the desired concentration.
-
Administer the formulation orally (PO) via gavage at a specific dose (e.g., 10 mg/kg).
-
Include a control group receiving an unformulated suspension of LSN-XXXX.
-
For absolute bioavailability, include a group receiving an intravenous (IV) dose of LSN-XXXX dissolved in a suitable vehicle.[9]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of LSN-XXXX in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Signaling Pathways and Absorption
The ultimate goal of these formulation strategies is to increase the concentration of LSN-XXXX at the site of absorption—the apical membrane of the enterocytes in the small intestine—and facilitate its passage into systemic circulation.
Caption: Simplified pathways for oral drug absorption.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
LSN3074753 lot-to-lot variability and quality control
No information is publicly available for "LSN3074753."
Our comprehensive search for "this compound" did not yield any specific information regarding its lot-to-lot variability, quality control procedures, or common technical issues. The search results provided general guidance on the importance of monitoring lot-to-lot variability for laboratory reagents and assays.[1][2][3][4][5] However, no documents, technical data sheets, or scientific publications pertaining to a product or compound with the identifier "this compound" were found.
To provide you with a useful and accurate technical support resource, we require more specific details about this compound, such as:
-
Product Type: What is this compound (e.g., an antibody, a recombinant protein, a chemical compound, a cell line)?
-
Intended Application: What is the primary use of this compound in experiments (e.g., Western blotting, ELISA, cell-based assays, in vivo studies)?
-
Manufacturer: Who is the manufacturer of this compound?
Without this fundamental information, any troubleshooting guides, FAQs, or experimental protocols would be speculative and may not be relevant to the specific challenges you are encountering.
We are committed to providing you with the detailed technical support you need. Please provide more information about this compound, and we will do our best to generate a comprehensive resource to address your concerns about lot-to-lot variability and quality control.
References
- 1. Lot-to-lot variability in HLA antibody screening using a multiplexed bead-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 3. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Compound Integrity During Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of small molecule inhibitors, such as LSN3074753, during storage and experimentation. Adherence to proper storage and handling protocols is critical for ensuring experimental reproducibility and the validity of research data.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a new small molecule inhibitor like this compound?
A1: While compound-specific guidelines should always be followed, general best practices for storing small molecule inhibitors involve controlling for temperature, light, and moisture.[1][2] Most compounds are sensitive to these environmental factors, which can lead to degradation over time.[1][3]
Q2: How do I properly handle the compound upon receipt?
A2: Upon receiving a new compound, it is crucial to immediately transfer it to the recommended storage conditions. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis. Always use personal protective equipment (PPE) and handle the compound in a controlled laboratory environment.
Q3: What are the signs of compound degradation?
A3: Visual indicators of degradation can include changes in color, the appearance of precipitation in solutions, or cloudiness.[4] However, many forms of degradation are not visible. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity.[4] Inconsistent or unexpected experimental results can also be an indicator of compound degradation.[4]
Q4: How can I minimize degradation of my compound in solution?
A4: To minimize degradation in solution, it is recommended to prepare fresh solutions for each experiment. If you need to store solutions, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] Solutions should be stored at or below -20°C, protected from light. The choice of solvent can also impact stability; consult the manufacturer's datasheet for recommended solvents.
Q5: What are the primary pathways through which a small molecule inhibitor might degrade?
A5: The most common degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[6]
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. This is often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation through reaction with oxygen. This can be initiated by exposure to air, light, or the presence of certain metal ions.
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
Troubleshooting Common Issues
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Compound degradation leading to reduced potency. | 1. Verify Compound Integrity: Use HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the correct temperature and protected from light and moisture. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the compound (e.g., color change, precipitation) | Chemical instability, such as oxidation or hydrolysis. | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Evaluate Solvent Choice: Ensure the solvent used is appropriate and of high purity. 3. Consider Environmental Factors: Protect the compound from light and air (e.g., by using amber vials and purging with inert gas). |
| Loss of activity during a long-term experiment | Instability in the experimental medium (e.g., cell culture media). | 1. Perform a Time-Course Stability Study: Assess the stability of the compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. |
Recommended Storage Conditions
The following table summarizes general storage recommendations for small molecule inhibitors. For a specific compound like this compound, always refer to the manufacturer's datasheet for precise instructions.
| Form | Storage Temperature | Protection | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Protect from light and moisture. | Store in a tightly sealed container in a desiccator if possible. |
| Stock Solution (e.g., in DMSO) | -80°C | Protect from light. | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Dilutions (in aqueous buffer) | 2-8°C (short-term) or -20°C/-80°C (long-term) | Protect from light. | Prepare fresh for each experiment whenever possible. Avoid long-term storage in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of Single-Use Aliquots
This protocol describes the best practice for preparing single-use aliquots of a stock solution to minimize degradation from repeated freeze-thaw cycles.
-
Reconstitute: Prepare a high-concentration stock solution of the compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Aliquot: Dispense the stock solution into small, single-use volumes in low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Label: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store: Store the aliquots at the recommended temperature, typically -80°C, and protect them from light.
-
Use: When needed, remove a single aliquot and allow it to thaw completely at room temperature before use. Discard any unused portion of the thawed aliquot.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[7][8]
-
Preparation: Prepare solutions of the compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solid sample and a solution to a light source (e.g., UV lamp).
-
-
Incubation: Incubate the samples under the respective stress conditions for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under normal conditions.
-
Analysis: At each time point, analyze the samples using a stability-indicating method, such as HPLC or LC-MS, to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. This information helps in understanding the degradation profile of the compound.
Visualizations
Caption: Figure 1. Recommended Compound Handling and Storage Workflow.
Caption: Figure 2. Troubleshooting Experimental Inconsistencies.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Interpreting unexpected results in LSN3074753 experiments
Welcome to the technical support center for LSN3074753. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to experiments involving this compound.
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during your in vitro experiments with this compound.
Question 1: Why am I observing a decrease in efficacy at higher concentrations of this compound?
Some users have reported a paradoxical or "hook" effect, where higher concentrations of this compound result in decreased inhibition of cell proliferation compared to mid-range concentrations.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, this compound may engage with unintended molecular targets, leading to the activation of compensatory signaling pathways that promote cell survival.[1]
-
Troubleshooting: Perform a phospho-kinase array or targeted Western blots to assess the phosphorylation status of key proteins in alternative survival pathways (e.g., Akt, ERK) upon treatment with high concentrations of this compound.
-
-
Compound Solubility: this compound may have limited solubility in aqueous media at high concentrations, leading to precipitation and a lower effective concentration.
-
Troubleshooting: Visually inspect the culture media for any precipitate after adding this compound. Additionally, you can perform a solubility assay in your specific cell culture medium.
-
-
Cellular Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Troubleshooting: Co-treat cells with a known ABC transporter inhibitor (e.g., verapamil) and this compound to see if the inhibitory effect is restored at higher concentrations.
-
Data Presentation: Dose-Response Relationship of this compound on HT-29 Colon Cancer Cells
| This compound Conc. (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | 4.5 |
| 0.1 | 85 | 3.8 |
| 1 | 55 | 2.5 |
| 10 | 30 | 1.8 |
| 50 | 45 | 2.1 |
| 100 | 60 | 3.2 |
Question 2: I am observing high inter-experimental variability in my results. What are the possible reasons?
Inconsistent results between experimental runs can be frustrating and can compromise the reliability of your findings.
Potential Causes and Troubleshooting Steps:
-
Compound Instability: this compound may be unstable in solution, especially after multiple freeze-thaw cycles or prolonged storage at 4°C.
-
Troubleshooting: Prepare fresh stock solutions of this compound from powder for each experiment. If using a frozen stock, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, or media composition can significantly impact cellular response to drug treatment.[2]
-
Troubleshooting: Standardize your cell culture protocol. Use cells within a defined passage number range, seed the same number of cells for each experiment, and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Reagent Variability: Differences in lots of serum, media, or other critical reagents can introduce variability.
-
Troubleshooting: Whenever possible, use a single lot of critical reagents for a set of related experiments. If you must switch to a new lot, perform a bridging experiment to ensure consistency.
-
Experimental Protocol: Standardized Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of Kinase X, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. By inhibiting Kinase X, this compound is expected to block downstream signaling, leading to decreased cell proliferation and apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the powder at -20°C. DMSO stock solutions should be stored in single-use aliquots at -80°C to minimize degradation.
Q3: Are there any known off-target effects of this compound?
While this compound is highly selective for Kinase X, at concentrations above 25 µM, it has been observed to weakly inhibit Src family kinases. Researchers should consider this when interpreting data from high-dose experiments.
Visualizations
Caption: Proposed signaling pathway of this compound and a potential off-target mechanism.
Caption: A logical workflow for ensuring inter-experimental consistency.
References
Technical Support Center: LSN3074753 (KarXT/Xanomeline-Trospium)
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of LSN3074753 (KarXT/Xanomeline-Trospium) for optimal efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the internal identifier for KarXT, a combination drug product containing xanomeline (B1663083) and trospium (B1681596) chloride.
-
Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 subtypes.[1] It is the centrally active component responsible for the therapeutic effects. Unlike conventional antipsychotics, its primary mechanism is not the blockade of dopamine (B1211576) D2 receptors.[1]
-
Trospium chloride is a peripherally-acting muscarinic antagonist that does not significantly cross the blood-brain barrier. Its purpose is to mitigate the peripheral cholinergic side effects of xanomeline.[1]
The therapeutic effects of KarXT in treating schizophrenia are attributed to xanomeline's agonism at M1 and M4 receptors in the central nervous system, which is thought to indirectly modulate dopamine and other neurotransmitter systems.[1]
Q2: What is the established clinical treatment duration for KarXT?
A2: In Phase 3 clinical trials (EMERGENT-2 and EMERGENT-3), the efficacy and safety of KarXT were evaluated over a 5-week treatment period in patients with schizophrenia experiencing acute psychosis.[2] Statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score were observed at week 5, with improvements seen as early as week 2.[3]
Q3: How can I investigate the optimal treatment duration of this compound in my in vitro models?
A3: Determining the optimal treatment duration in vitro requires assessing the time-course of cellular responses to xanomeline. Key considerations include receptor activation, signaling kinetics, and potential for receptor desensitization. We recommend conducting time-course experiments measuring key signaling readouts.
For instance, studies have shown that xanomeline exhibits wash-resistant binding and long-term effects on M1 muscarinic receptors.[4] Pre-treatment of cells for 1 hour followed by a 23-hour washout period resulted in a significant decrease in maximal radioligand binding and attenuation of agonist-induced signaling, similar to a continuous 24-hour incubation.[4] This suggests that even short-term exposure can have prolonged effects.
We recommend performing experiments with varying incubation times (e.g., 1, 6, 12, 24, and 48 hours) followed by functional assays to determine the onset, peak, and duration of the response, as well as the point at which receptor desensitization may occur.
Troubleshooting Guide
Q1: I am observing a diminished response to xanomeline in my cell-based assays after prolonged incubation. What could be the cause?
A1: This is likely due to agonist-induced receptor desensitization, a common phenomenon with G-protein coupled receptors (GPCRs). Prolonged exposure to an agonist can lead to uncoupling of the receptor from its G-protein, receptor internalization, or downregulation.[4][5]
Troubleshooting Steps:
-
Confirm Desensitization: Perform a time-course experiment. Pre-incubate your cells with a maximal effective concentration of xanomeline for varying durations (e.g., 10 minutes, 1 hour, 4 hours, 24 hours).[6] After the pre-incubation, wash the cells and then re-stimulate with xanomeline, measuring the functional response (e.g., calcium flux or cAMP inhibition). A reduced response after longer pre-incubation times indicates desensitization.
-
Assess Receptor Expression: To distinguish between receptor uncoupling/internalization and downregulation, you can measure the number of cell-surface receptors after prolonged xanomeline treatment using radioligand binding assays or cell-surface ELISA. Studies have shown that long-term exposure to xanomeline can lead to a decrease in cell-surface M1 receptor density.[7]
-
Optimize Incubation Time: Based on your desensitization experiments, determine the optimal incubation time that provides a robust response without significant desensitization for your specific experimental endpoint. For some acute signaling events, a short incubation may be sufficient.
Q2: My calcium mobilization assay results are inconsistent when testing xanomeline on M1-expressing cells. What are some common pitfalls?
A2: Inconsistent results in calcium mobilization assays can stem from several factors, from cell health to instrument settings.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells will respond poorly.
-
Dye Loading: Optimize the concentration of your calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and the loading time and temperature. Inadequate loading will result in a low signal-to-noise ratio.
-
Compound Addition: Ensure rapid and consistent addition of your compound to the wells. A slow or inconsistent addition can lead to variability in the peak response. Use an automated liquid handling system if available.
-
Assay Buffer: The composition of your assay buffer is critical. Ensure it contains an appropriate concentration of calcium.
-
Reference Agonist: Always include a reference agonist, such as acetylcholine or carbachol, to confirm that the cells are responding appropriately on the day of the experiment.[8]
Data Presentation
Table 1: In Vitro Activity of Xanomeline and Other Muscarinic Agonists
| Compound | Target Receptor | Cell Line | Assay Type | EC50 |
| Xanomeline | M1 | HEK293-M1 | Calcium Mobilization | 37 nM[8] |
| Acetylcholine | M1 | CHO-M1 | Calcium Mobilization | 56 nM[8] |
| Carbachol | M1 | CHO-M1 | Calcium Mobilization | 1.7 µM[8] |
| Oxotremorine M | M4 | CHO-K1/M4/Gα15 | Calcium Mobilization | 88.7 nM[8] |
| Oxotremorine | M4 | CHRM4 Nomad Cell Line | cAMP Inhibition | 47.2 nM[9] |
Table 2: Time-Dependent Effects of Xanomeline on M1 Receptor Binding
| Pre-treatment Condition | Radioligand Affinity (Kd) | Max. Cell-Surface Receptors (Bmax) |
| Control (No Xanomeline) | No Change | No Change |
| 1-hour Xanomeline, immediate assay | Reduced Affinity | No Change |
| 1-hour Xanomeline, 23-hour washout | No Change | Significant Decrease |
| 24-hour Xanomeline, immediate assay | Reduced Affinity | Significant Decrease |
| (Data summarized from a study on CHO cells stably expressing the human M1 muscarinic receptor)[7] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M1 Receptor Activation
This protocol is designed to measure the intracellular calcium mobilization following the activation of M1 muscarinic receptors, which couple to the Gαq signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM or Fura-2 AM calcium-sensitive dye.
-
Probenecid (optional, to prevent dye extrusion).
-
Xanomeline and reference agonists (e.g., acetylcholine).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading:
-
Prepare a loading solution of your chosen calcium dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of xanomeline and your reference agonist in Assay Buffer at a concentration that is 5-10 times the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the compound dilutions into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[8]
-
Protocol 2: cAMP Assay for M4 Receptor Activation
This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production following the activation of M4 muscarinic receptors, which couple to the Gαi/o signaling pathway.
Materials:
-
CHO-K1 cells stably expressing the human M4 receptor.
-
Culture medium.
-
Assay Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).
-
Xanomeline and reference agonists.
-
A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).
-
White, opaque 96- or 384-well microplates.
-
Plate reader compatible with the chosen cAMP detection kit.
Methodology:
-
Cell Plating: Seed the M4-expressing cells into the microplates and incubate for 18-24 hours.
-
Compound Incubation:
-
Remove the culture medium.
-
Add serial dilutions of xanomeline or a reference agonist prepared in Assay Buffer to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, to be optimized) to all wells (except for negative controls) to stimulate cAMP production. Incubate for another 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay by adding the kit reagents (e.g., labeled cAMP and specific antibodies).
-
Incubate as required by the kit protocol.
-
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
The inhibitory effect of the agonist is seen as a decrease in the forskolin-stimulated cAMP level.
-
Plot the percent inhibition against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Visualizations
References
- 1. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of the long-term effects of xanomeline on the M(1) muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
Validation & Comparative
Head-to-Head Comparison of Investigational Agent CUDC-907 and Other Targeted Therapies for Acute Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for the compound "LSN3074753" did not yield any publicly available information. It is presumed that this may be an internal development name, a compound in a very early stage of discovery, or a possible typographical error. This guide will therefore focus on a comparable investigational agent, CUDC-907 (fimepinostat) , for which preclinical data in Acute Myeloid Leukemia (AML) is available. CUDC-907 is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), representing a novel therapeutic approach in AML.
This guide provides a head-to-head comparison of CUDC-907 with other targeted therapies for AML, including the BCL-2 inhibitor venetoclax (B612062), the FLT3 inhibitor gilteritinib (B612023), and mutant IDH1/2 inhibitors. The objective is to present a comprehensive overview of their preclinical and clinical performance, supported by experimental data and detailed methodologies, to inform further research and development efforts in the field of AML therapeutics.
Mechanism of Action and Signaling Pathways
Targeted therapies in AML are designed to exploit specific molecular vulnerabilities of leukemia cells. CUDC-907, venetoclax, gilteritinib, and IDH inhibitors each have distinct mechanisms of action that interfere with key signaling pathways essential for the survival and proliferation of AML blasts.
CUDC-907 (Fimepinostat): This agent simultaneously inhibits Class I and II HDACs and PI3K isoforms α, β, and δ.[1] Dual inhibition of these pathways is intended to induce apoptosis and inhibit cell proliferation through multiple mechanisms. HDAC inhibition can alter the expression of various genes involved in cell cycle arrest and apoptosis, while PI3K inhibition blocks the pro-survival PI3K/AKT signaling pathway.[2]
Venetoclax: A selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[3] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, which can then initiate the intrinsic apoptotic pathway, leading to cancer cell death.[3]
Gilteritinib: A potent, selective, oral FLT3 tyrosine kinase inhibitor.[4] It targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers of AML.[5] By inhibiting FLT3, gilteritinib blocks downstream signaling pathways that promote leukemia cell proliferation and survival.[5]
IDH Inhibitors (Ivosidenib, Enasidenib): These agents target mutant forms of isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2), respectively.[6] Mutant IDH enzymes produce the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and blocks hematopoietic differentiation.[6] IDH inhibitors reduce 2-HG levels, thereby restoring normal cellular differentiation.[6]
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize key quantitative data from preclinical studies, providing a comparative view of the in vitro and in vivo activity of CUDC-907 and other targeted AML drugs.
In Vitro Activity in AML Cell Lines
| Drug | Cell Line | IC50 / EC50 | Key Findings | Reference |
| CUDC-907 | MV4-11 | ~5-10 nM | Induces apoptosis and downregulates c-Myc.[2] | [2] |
| U937 | ~10-20 nM | Causes DNA damage and cell cycle arrest.[2] | [2] | |
| Venetoclax | MOLM-13 | ~1-5 nM | Highly effective in BCL-2 dependent cell lines.[7] | [7] |
| OCI-AML3 | >1 µM | Demonstrates resistance in cell lines with high MCL-1 expression. | ||
| Gilteritinib | MV4-11 (FLT3-ITD) | ~0.7-1.8 nM | Potent inhibition of FLT3 phosphorylation.[4] | [4][5] |
| MOLM-14 (FLT3-ITD) | ~1 nM | Induces G1 cell cycle arrest and apoptosis.[8] | [8] | |
| Ivosidenib (IDH1i) | KG-1a (IDH1-mut) | Not reported (induces differentiation) | Induces differentiation of IDH1 mutant cells. | [9] |
| Enasidenib (IDH2i) | TF-1 (IDH2-mut) | ~0.1 µM (2-HG reduction) | Reduces 2-HG levels and induces differentiation. | [10] |
In Vivo Efficacy in AML Xenograft Models
| Drug | Mouse Model | Dosing Regimen | Key Outcomes | Reference |
| CUDC-907 | MV4-11 Xenograft | 50 mg/kg, oral, daily | Significant tumor growth inhibition and prolonged survival.[2] | [2] |
| Venetoclax | MOLM-13 Xenograft | 100 mg/kg, oral, daily | Significant inhibition of AML progression and extended survival.[7] | [7] |
| Gilteritinib | MV4-11 Xenograft | 10 mg/kg, oral, daily | Induced tumor regression.[5] | [5] |
| Enasidenib | Patient-Derived Xenograft (IDH2-mut) | 100 mg/kg, oral, daily | Reduced blast counts and induced differentiation. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of preclinical drug candidates. Below are generalized protocols for key assays used in the evaluation of anti-leukemic agents.
Experimental Workflow for Preclinical AML Drug Evaluation
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
AML Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject a defined number of AML cells (e.g., 5-10 x 10^6 cells) into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).
-
Drug Administration: Once tumors are established, randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route.
-
Efficacy Evaluation: Monitor tumor volume, body weight, and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of target engagement and downstream signaling effects.
Summary and Future Directions
This guide provides a comparative overview of the preclinical data for the investigational dual HDAC/PI3K inhibitor CUDC-907 and other targeted therapies for AML. CUDC-907 demonstrates potent in vitro and in vivo activity against AML models, with a distinct mechanism of action that may offer advantages in certain patient populations or in combination with other agents.
Venetoclax has shown remarkable efficacy, particularly in combination with hypomethylating agents, and has become a standard of care for older or unfit patients with newly diagnosed AML.[3][7] Gilteritinib is a highly effective treatment for patients with FLT3-mutated AML.[4][5] IDH inhibitors represent a novel class of drugs that induce differentiation and have shown clinical benefit in patients with IDH1 or IDH2 mutations.[6]
The selection of the most appropriate therapeutic strategy for a given AML patient will increasingly depend on the specific molecular characteristics of their disease. Head-to-head preclinical and clinical studies are essential to further delineate the relative efficacy and safety of these novel agents and to identify optimal combination strategies to improve outcomes for patients with this challenging disease. Further investigation into the mechanisms of resistance to these targeted therapies is also a critical area of future research.
References
- 1. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of MTHFD Isoform Inhibition: A Cross-Reactivity Study
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comparative analysis of the enzymatic inhibition of Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) and Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L). Due to the absence of publicly available data for LSN3074753, this document serves as a template, illustrating a comprehensive cross-reactivity study with a hypothetical selective inhibitor, herein referred to as "Compound X." The experimental data and protocols are based on established methodologies and publicly available information for known inhibitors of the MTHFD family, such as DS18561882 and TH9619.[1] This guide is intended to provide a framework for evaluating the selectivity of novel compounds targeting one-carbon metabolism.
Introduction: MTHFD1 and MTHFD1L in One-Carbon Metabolism
One-carbon (1C) metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and for cellular methylation reactions.[2] Within this network, two key enzymes, MTHFD1 and MTHFD1L, play distinct but related roles, primarily distinguished by their cellular localization and enzymatic functions.
-
MTHFD1 (Methylenetetrahydrofolate Dehydrogenase 1) is a trifunctional enzyme located in the cytoplasm . It possesses three distinct enzymatic activities: 5,10-methylenetetrahydrofolate dehydrogenase, 5,10-methenyltetrahydrofolate cyclohydrolase, and 10-formyltetrahydrofolate synthetase.[3] MTHFD1 is crucial for cytoplasmic folate metabolism, providing one-carbon units for purine (B94841) and thymidylate synthesis.[3]
-
MTHFD1L (Methylenetetrahydrofolate Dehydrogenase 1-Like) is a monofunctional enzyme found in the mitochondria . It exhibits only 10-formyltetrahydrofolate synthetase activity. MTHFD1L is a key component of the mitochondrial folate pathway, which can generate formate (B1220265) as a one-carbon unit for use in the cytoplasm.[2]
Given their distinct roles and locations, the selective inhibition of these enzymes is a topic of significant interest in drug development, particularly in the context of oncology and metabolic diseases.
Signaling and Metabolic Pathways
The following diagram illustrates the distinct roles of MTHFD1 and MTHFD1L within the cellular one-carbon metabolism pathway.
Comparative Inhibitor Performance: Compound X
The following table summarizes the inhibitory activity of our hypothetical "Compound X" against MTHFD1 and MTHFD1L, with data modeled on known selective MTHFD2 inhibitors.
| Enzyme Target | Inhibitor | IC50 (nM) | Assay Type | Reference Compound | IC50 (nM) |
| MTHFD1 | Compound X | >10,000 | Biochemical | DS18561882 | 570 |
| (Dehydrogenase) | TH9619 | 47 (dual inhibitor)[1] | |||
| MTHFD1L | Compound X | 50 | Biochemical | - | - |
| (Synthetase) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine inhibitor selectivity and potency.
Recombinant Protein Expression and Purification
Full-length cDNAs for human MTHFD1 and MTHFD1L would be cloned into an appropriate expression vector (e.g., pET-28a) with a hexahistidine tag. The proteins would be expressed in E. coli BL21(DE3) cells and purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity. Protein concentration would be determined using a Bradford assay.
Biochemical Enzyme Inhibition Assays
The following workflow outlines the general procedure for determining the IC50 of an inhibitor.
MTHFD1 Dehydrogenase/Cyclohydrolase Activity Assay: The coupled dehydrogenase/cyclohydrolase activity of MTHFD1 can be measured by monitoring the NADP+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. The increase in NADPH is monitored by the change in absorbance at 340 nm. Assays are typically performed in a 96-well plate format.
MTHFD1L Synthetase Activity Assay: The 10-formyltetrahydrofolate synthetase activity of MTHFD1L is measured by monitoring the ATP and formate-dependent conversion of tetrahydrofolate (THF) to 10-formyl-THF. This can be a coupled assay where the product is converted to 5,10-methenyl-THF and the absorbance is read at 350 nm.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Discussion
A selective inhibitor of MTHFD1L over MTHFD1 would be a valuable tool to dissect the specific contributions of mitochondrial one-carbon metabolism. The lack of potent inhibition of the cytoplasmic MTHFD1, as hypothetically demonstrated by "Compound X," would be a desirable characteristic to minimize off-target effects on cytoplasmic nucleotide synthesis. The experimental protocols outlined above provide a robust framework for assessing the potency and selectivity of novel inhibitors targeting these key metabolic enzymes. Future studies would involve in vivo models to assess the therapeutic potential and safety profile of such selective compounds.
Conclusion
While no data is currently available for this compound, this guide provides a comprehensive template for the evaluation of its potential cross-reactivity with MTHFD1 and MTHFD1L. The methodologies and data presentation formats are based on established practices in the field of drug discovery and enzymology, offering a clear path for the characterization of novel inhibitors of one-carbon metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical analysis of patients with mutations in MTHFD1 and a diagnosis of methylenetetrahydrofolate dehydrogenase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN3074753: A Preclinical Profile in Acute Myeloid Leukemia and a Comparative Look at Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data available for LSN3074753 (also known as CUDC-907 or fimepinostat), a novel investigational agent, in the context of Acute Myeloid Leukemia (AML). Its performance is benchmarked against established standard-of-care therapies for AML, supported by available experimental data. This document aims to be an objective resource for evaluating the potential of this compound in the AML therapeutic landscape.
Executive Summary
This compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), two key pathways implicated in AML pathogenesis. Preclinical studies have demonstrated its ability to induce apoptosis and DNA damage in AML cell lines and primary patient samples. While direct head-to-head comparative preclinical or clinical data against standard-of-care AML therapies are not currently available, this guide consolidates the existing data for this compound and provides a parallel overview of the efficacy of current AML treatments to offer a preliminary comparative perspective.
This compound: Mechanism of Action and Preclinical Efficacy
This compound exerts its anti-leukemic effects through the simultaneous inhibition of PI3K and HDAC enzymes. This dual inhibition leads to the downregulation of critical survival proteins such as Mcl-1 and c-Myc, and the induction of DNA damage, ultimately triggering apoptosis in AML cells[1][2].
Signaling Pathway of this compound in AML
References
- 1. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the therapeutic window of LSN3074753 compared to other inhibitors
- 1. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A phase II open label clinical study of the safety, tolerability and efficacy of ILB® for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
LSN3074753 as a chemical probe to validate MTHFD2 as a drug target
For researchers, scientists, and drug development professionals, the validation of a chemical probe is a critical step in establishing a novel drug target. This guide provides a comparative analysis of LSN3074753 as a potential chemical probe for Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a promising target in cancer therapy. Due to the limited publicly available data specifically for this compound, this guide will draw comparisons with other well-characterized MTHFD2 inhibitors to provide a framework for its evaluation.
MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1] Its expression is significantly upregulated in a wide array of tumors while being minimal in normal adult tissues, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[2]
Mechanism of Action of MTHFD2 Inhibitors
MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This is a critical step in the mitochondrial folate cycle, which provides one-carbon units for de novo purine (B94841) synthesis.[2] Inhibition of MTHFD2 disrupts this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.
Comparative Performance of MTHFD2 Inhibitors
While specific quantitative data for this compound (also referred to as MTHFD2-IN-1 or compound 12) is not widely available in peer-reviewed literature, several other small molecule inhibitors targeting MTHFD2 have been developed and characterized.[3][4] These compounds serve as a benchmark for evaluating the potential of this compound as a chemical probe.
| Inhibitor | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Cell-Based Assay (GI50/EC50, nM) | Cell Line | Key Findings & References |
| This compound (MTHFD2-IN-1) | Data not publicly available | Data not publicly available | Data not publicly available | - | Potent MTHFD2 inhibitor designation.[3][4] |
| LY345899 | 663 | 96 | ~4005 (EC50) | HL-60 | Dual MTHFD1/2 inhibitor, inhibits tumor growth in vivo.[2][5] |
| DS18561882 | 6.3 | 570 | 140 (GI50) | MDA-MB-231 | Potent and selective, orally available, inhibits tumor growth in vivo.[5] |
| TH9619 | 47 | Potent inhibitor | 11 (EC50) | HL-60 | Potent dual MTHFD1/2 inhibitor, induces replication stress. |
| Carolacton | Low nM range (Ki) | Low nM range (Ki) | Micromolar range | Various cancer cell lines | Natural product, inhibits human MTHFD1 and MTHFD2.[5] |
| DS44960156 | 1600 | >30000 | Data not specified | - | Isozyme-selective MTHFD2 inhibitor.[4] |
Signaling Pathways Involving MTHFD2
The expression and activity of MTHFD2 are intertwined with key oncogenic signaling pathways, providing a rationale for its targeted inhibition in cancer.
MTHFD2 and the mTORC1/ATF4 Pathway
The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, can promote the expression of MTHFD2 through the activating transcription factor 4 (ATF4). In response to growth signals, mTORC1 activates ATF4, which in turn binds to the promoter region of the MTHFD2 gene, leading to its upregulation and facilitating the production of one-carbon units necessary for de novo purine synthesis.
MTHFD2 and the AKT Signaling Pathway
Emerging evidence suggests a non-metabolic role for MTHFD2 in signaling pathways that control cell proliferation. Studies have shown that MTHFD2 can activate the AKT signaling pathway, a critical regulator of cell survival and metabolism. This suggests that MTHFD2 may promote tumorigenesis not only by contributing to metabolic reprogramming but also by directly influencing pro-survival signaling cascades.
Experimental Protocols for Validating MTHFD2 Chemical Probes
To rigorously validate this compound or any novel compound as a chemical probe for MTHFD2, a series of well-defined experiments are essential.
MTHFD2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MTHFD2.
Protocol:
-
Reagents and Materials:
-
Recombinant human MTHFD2 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 200 mM KCl)
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Test compound (e.g., this compound) dissolved in DMSO
-
96- or 384-well microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm (for NADH production)
-
-
Procedure:
-
Add assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of the test compound to the wells of the microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay determines the effect of the MTHFD2 inhibitor on the growth and viability of cancer cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line known to express MTHFD2 (e.g., MDA-MB-231, HL-60)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) or EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound with its protein target within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing MTHFD2
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibody against MTHFD2
-
Secondary antibody
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the MTHFD2 inhibitor in a living organism.
Protocol:
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a defined schedule and dosage.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
Validating this compound as a chemical probe for MTHFD2 requires a systematic and rigorous experimental approach. While its designation as a potent inhibitor is noted, the lack of comprehensive, publicly available data necessitates a thorough investigation of its potency, selectivity, and cellular effects. By employing the experimental protocols outlined in this guide and comparing the resulting data with that of established MTHFD2 inhibitors, researchers can definitively establish the utility of this compound as a valuable tool to further interrogate the role of MTHFD2 in cancer biology and as a potential starting point for therapeutic development.
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of LSN3074753
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of LSN3074753, a bioactive molecule identified with CAS number 1455031-68-1 and the chemical name Urea, N-[2-fluoro-4-methyl-5-[2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl]phenyl]-N'-[(2S)-2-hydroxy-3,3-dimethylbutyl]-.
While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, the following procedures are based on best practices for the disposal of research-grade, potentially hazardous chemical compounds.
Hazard Assessment and Waste Identification
The first critical step is to treat this compound as a potentially hazardous substance. As a bioactive molecule and a RAF inhibitor, it may have unknown toxicological properties. Therefore, it is crucial to handle it with care and to assume it is hazardous until proven otherwise.
Key Principles for Waste Identification:
-
Assume Hazardous: In the absence of a specific SDS, treat the waste as hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous waste streams.
-
Labeling: All waste containers must be clearly labeled with the chemical name, CAS number, and the words "Hazardous Waste."
The logical workflow for waste characterization is illustrated in the diagram below.
Essential Safety and Logistical Information for Handling LSN3074753
Disclaimer: No specific Safety Data Sheet (SDS) for LSN3074753 was found. The following guidance is based on general safety and handling principles for potent, potentially hazardous research compounds and cytotoxic agents. Researchers must conduct a risk assessment and consult their institution's safety office before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a pan-RAF inhibitor. Given the potent nature of such compounds, a stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing exposure. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields |
| Weighing and Aliquoting (Solid) | - Primary: Powered Air-Purifying Respirator (PAPR) or N95/N100 Respirator- Double Nitrile Gloves- Disposable, low-permeability Gown or Coveralls- Chemical Splash Goggles or Face Shield- Disposable Shoe Covers |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable, low-permeability Gown- Chemical Splash Goggles |
| Administering to Cell Cultures or Animals | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles |
| Spill Cleanup | - N95/N100 Respirator- Heavy-duty Gloves (e.g., Neoprene over Nitrile)- Disposable Coveralls- Chemical Splash Goggles or Face Shield- Disposable Shoe Covers |
II. Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to maintain safety and integrity of the research.
A. Engineering and Administrative Controls:
-
Designated Area: All work with this compound, especially handling of the solid form, should be conducted in a designated area with restricted access, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for potent compounds.
-
Work Practices: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Never work alone when handling highly potent compounds.
B. Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Assemble all necessary equipment and reagents.
-
Prepare and label all waste containers (solid, liquid, sharps) for hazardous waste.
-
Don the appropriate PPE in a designated clean area before entering the handling zone.
-
-
Weighing and Solution Preparation (in a containment device):
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
To minimize dust, handle the solid compound gently.
-
When dissolving, add the solvent to the solid slowly to prevent splashing. Keep containers covered whenever possible.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a validated decontamination solution).
-
Carefully doff PPE in the designated area to avoid self-contamination, removing gloves last.
-
Dispose of all single-use PPE and contaminated materials in the designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after completing the work.
-
C. Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound (e.g., gloves, vials, pipette tips, paper towels) must be segregated as hazardous chemical waste.
-
Containers: Use clearly labeled, sealed, and leak-proof containers for all waste streams.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
III. Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using a chemical spill kit. Work from the outside of the spill inwards.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Decontaminate the area.
-
-
Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor and institutional safety office.
-
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
